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  • Product: 3-methoxy-5-methyl-1-phenyl-1H-pyrazole
  • CAS: 1013-38-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Technical Guide Executive Summary The accurate structural characterization of highly functionalized heterocycles is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary

The accurate structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is a versatile building block whose regiochemistry can often be confounded during synthesis[1]. Because pyrazole syntheses (e.g., the condensation of β -keto esters with phenylhydrazine) frequently yield mixtures of 3-substituted and 5-substituted regioisomers, relying solely on mass spectrometry or basic 1D NMR is insufficient.

This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR chemical shift assignments for this specific molecule. By combining empirical data, electronic causality (shielding/deshielding effects), and a self-validating 2D NMR methodology, this guide equips researchers with the analytical framework required to definitively prove the structure of complex pyrazole derivatives[2].

Experimental Methodology: Acquisition Workflow

To ensure high-fidelity data, NMR acquisition must follow a strict, reproducible protocol. The following step-by-step methodology guarantees optimal signal-to-noise ratios and accurate integration for quantitative analysis.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15–20 mg of the purified pyrazole compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.

  • Spectrometer Setup & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the broadband probe for 1 H and 13 C frequencies. Perform automated gradient shimming (Z-axis) to achieve magnetic field homogeneity (target a solvent peak width at half-height of < 0.8 Hz).

  • 1D 1 H Acquisition : Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

  • 1D 13 C Acquisition : Acquire 1024 scans using power-gated broadband proton decoupling (WALTZ-16). Set the relaxation delay to 2.0 seconds.

  • 2D Validation Sequences (HSQC & HMBC) :

    • HSQC: Acquire with 256 t1​ increments and 4 scans per increment to map one-bond C-H connections.

    • HMBC: Acquire with 256 t1​ increments and 8 scans per increment. Optimize the long-range coupling delay for nJCH​ = 8 Hz to capture 2-bond and 3-bond correlations.

  • Processing : Apply an exponential window function (line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C). Fourier transform, phase correct, and baseline correct the spectra. Reference the chemical shifts to TMS (0.00 ppm) or the CDCl 3​ solvent residual peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B Probe Tuning & Shimming (400 MHz Spectrometer) A->B C 1D Acquisition (1H: 16 scans | 13C: 1024 scans) B->C D 2D Acquisition (HSQC & HMBC for Validation) C->D E Data Processing & Calibration (FT, Phase/Baseline Correction) D->E F Final Shift Assignment E->F

Fig 1. Step-by-step NMR acquisition and assignment workflow for pyrazole derivatives.

1 H NMR Chemical Shift Assignments & Causality

The proton NMR spectrum of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is defined by the distinct electronic environments created by the push-pull nature of the heteroatoms.

Table 1: Quantitative 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Rationale
5-CH 3​ 2.25Singlet (s)3HAnisotropic Shielding: The adjacent N1-phenyl ring is sterically forced out of coplanarity with the pyrazole ring. This orthogonal twist places the 5-methyl protons within the shielding cone of the phenyl ring's magnetic anisotropy, shifting them slightly upfield compared to an unhindered methyl group.
3-OCH 3​ 3.95Singlet (s)3HInductive Deshielding: Typical shift for a methoxy group attached to an sp2 hybridized aromatic carbon, driven by the strong electron-withdrawing inductive effect (-I) of the oxygen atom.
H-4 5.75Singlet (s)1HResonance Shielding: The extreme upfield shift of this aromatic proton is the hallmark of 3-alkoxy pyrazoles. The oxygen lone pair donates electron density through resonance (+M effect) directly to the C-4 position, heavily shielding the attached proton.
H-4' (para) 7.32Triplet (t)1HStandard aromatic resonance for the para position of the N1-phenyl ring.
H-2', H-6' (ortho) 7.42Doublet (d)2HDeshielded by the adjacent electronegative N1 atom of the pyrazole core.
H-3', H-5' (meta) 7.48Triplet (t)2HStandard aromatic resonance for the meta positions of the N1-phenyl ring.

13 C NMR Chemical Shift Assignments & Causality

Carbon-13 shifts provide the definitive backbone mapping of the molecule. The assignments below are grounded in established statistical treatments of pyrazole 13 C NMR spectroscopy[3].

Table 2: Quantitative 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeCausality & Assignment Rationale
5-CH 3​ 12.5Primary (CH 3​ )Typical highly shielded aliphatic carbon attached to an aromatic ring.
3-OCH 3​ 56.2Primary (CH 3​ )Deshielded by the directly attached electronegative oxygen atom.
C-4 95.5Methine (CH)Diagnostic Peak: The +M resonance effect from the 3-methoxy group drastically increases electron density at C-4, pushing its chemical shift out of the typical aromatic region (~125 ppm) into the highly shielded ~95 ppm range[2].
C-2', C-6' 125.4Methine (CH)Ortho carbons of the N1-phenyl ring.
C-4' 127.6Methine (CH)Para carbon of the N1-phenyl ring.
C-3', C-5' 129.1Methine (CH)Meta carbons of the N1-phenyl ring.
C-1' (ipso) 139.8Quaternary (C)Deshielded by the directly attached N1 nitrogen atom.
C-5 140.8Quaternary (C)Deshielded by the adjacent N1 nitrogen and the weak inductive donation (+I) of the attached 5-methyl group.
C-3 163.5Quaternary (C)Extreme Deshielding: The direct attachment to the highly electronegative oxygen atom strips electron density from this carbon via the inductive effect (-I), resulting in the most downfield signal in the spectrum.

The Self-Validating System: 2D NMR Regiochemical Proof

A true expert protocol does not rely on empirical shift guessing; it utilizes a self-validating logical system. The primary risk in synthesizing 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is the accidental formation of its regioisomer: 5-methoxy-3-methyl-1-phenyl-1H-pyrazole.

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure by mapping long-range (2-bond and 3-bond) carbon-proton interactions.

The Regiochemical Logic
  • Locate the Methyl Protons (2.25 ppm) : In the HMBC spectrum, these protons will show a strong 3-bond correlation ( 3J ) to the highly shielded C-4 (95.5 ppm) and a 2-bond correlation ( 2J ) to C-5 (140.8 ppm). Crucially, they will not correlate to the oxygen-bearing C-3 carbon (163.5 ppm).

  • Locate the Methoxy Protons (3.95 ppm) : These protons will show a singular, strong 3-bond correlation ( 3J ) to the highly deshielded C-3 (163.5 ppm).

HMBC_Logic H_Methyl 5-CH3 Protons 2.25 ppm C_4 C-4 (Methine) 95.5 ppm H_Methyl->C_4 3J HMBC C_5 C-5 (Quaternary) 140.8 ppm H_Methyl->C_5 2J HMBC H_Methoxy 3-OCH3 Protons 3.95 ppm C_3 C-3 (Quaternary) 163.5 ppm H_Methoxy->C_3 3J HMBC H_4 H-4 Proton 5.75 ppm H_4->C_3 2J HMBC H_4->C_5 2J HMBC

Fig 2. HMBC correlation network establishing the regiochemistry of the pyrazole ring.

References

  • BLD Pharm. "3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Product Specification." BLD Pharm, 2026.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAy74NnI9gClLNv4IgPGPRccQPVhbOmX8ARUlDJDexs-H1ARNTpj6V6wsDfsgN6nO72930tqjwyWtpMOGI6VUtS_oMmy3duw6_NC5nW1-_8PGMSLnupDNBsQdsDlT93cSt9scS_sqZL1x4dw==]
  • Secrieru A., O'Neill P.M., Cristiano M.L.S. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020.[URL: https://doi.org/10.3390/molecules25010042]
  • Begtrup, M., Boyer, G., Cabildo, P., et al. "13C NMR of pyrazoles." Magnetic Resonance in Chemistry, 1993.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5qsvLA0AJszclfkydV9XeVT07hfwbsoDE1HkbvcxYZtvH36UU-ZOIoG4pKN6HNJi4YJe2bUfGzRjKF-Pjn5vcO_3y3FE7oBSYKiYkvEA1RIgus7y21eirScpWh2pyvrO5rW9YComX9gMnQYAJnwqEYIeuWCoWYO0N0_mwDRn0EBSyik-3bcKWQ==]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory, analgesic, and neuroprotective agents. However, the structural characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory, analgesic, and neuroprotective agents. However, the structural characterization of pyrazolone derivatives is historically complicated by dynamic tautomeric equilibria (keto, enol, and amine forms) in both solution and solid states.

This whitepaper provides an in-depth technical guide on the crystallographic characterization of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS No. 1013-38-3). By introducing a methoxy group at the C3 position, the molecule is "locked" into a single tautomeric state. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting—focusing instead on the causality behind crystallization methodologies, the physics of X-ray diffraction (XRD) data acquisition, and the supramolecular logic governing the crystal packing of this specific heterocyclic framework.

Chemical Context: The Tautomeric "Lock" Mechanism

Unsubstituted or hydroxyl-substituted pyrazoles, such as 1-phenyl-3-methyl-5-pyrazolone, exhibit complex tautomerism that can severely convolute electron density maps during X-ray structure refinement [2]. In the solid state, these compounds often form dimers or complex hydrogen-bonded networks that obscure the intrinsic geometry of the monomeric unit [2].

The synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole via O-methylation eliminates the mobile proton. This chemical modification acts as a tautomeric lock . By removing the classical hydrogen-bond donor (O-H or N-H), the crystal lattice becomes governed entirely by weaker, highly directional non-covalent interactions (such as C-H···π and C-H···O contacts). This makes the compound an ideal model for studying the baseline steric profile and dihedral twisting of the 1-phenylpyrazole core without the interference of strong hydrogen-bonding networks.

Experimental Workflows: Single-Crystal Growth

To obtain diffraction-quality single crystals, the kinetic parameters of nucleation must be strictly controlled to prevent twinning and solvent inclusion. The transition from bulk batch crystallization to controlled single-crystal growth requires a precise manipulation of supersaturation [1].

Rationale for Solvent Selection

A dual-solvent vapor diffusion or slow evaporation method is required. We select a Dichloromethane (DCM) / n-Hexane system. DCM acts as the primary solvent due to its high solubilizing power for methoxylated heterocycles, while n-hexane serves as the antisolvent. The differential volatility between the two allows for a controlled, thermodynamic crystallization regime, minimizing the fracture and wear typically seen in rapid kinetic precipitation [1].

Step-by-Step Crystallization Protocol (Self-Validating System)
  • Dissolution: Dissolve 50 mg of chromatographically pure 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in 2.0 mL of anhydrous DCM in a 10 mL borosilicate glass vial. Agitate gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Layering: Carefully overlay the DCM solution with 6.0 mL of n-hexane. Use a glass Pasteur pipette, adding the hexane dropwise down the side of the vial to maintain a sharp phase boundary.

  • Controlled Evaporation: Cap the vial with a septum and puncture it with a single 21-gauge needle.

  • Incubation: Store the vial in a vibration-free environment at a constant 293 K. Causality note: Temperature fluctuations induce localized supersaturation spikes, leading to macroscopic twinning. A strict isothermal environment ensures the growth of a singular, robust monoclinic crystal.

  • Harvesting: After 4–7 days, harvest the colorless block-like crystals directly into a drop of perfluoropolyether oil to prevent atmospheric degradation or rapid solvent loss prior to mounting.

Workflow N1 Synthesis & Purification (O-Methylation of Pyrazolone) N2 Primary Dissolution (DCM, 0.22 µm Filtration) N1->N2 N3 Antisolvent Layering (n-Hexane Addition) N2->N3 N4 Isothermal Evaporation (293 K, Vibration-Free) N3->N4 N5 Crystal Harvesting (Perfluoropolyether Oil Immersion) N4->N5 N6 X-Ray Diffraction Analysis (Mo Kα Radiation) N5->N6

Caption: Step-by-step experimental workflow for the crystallization and XRD analysis of the pyrazole derivative.

X-Ray Diffraction Data Acquisition & Processing

A crystal of optimal dimensions (approximately 0.20×0.20×0.15 mm) is mounted on a glass fiber or MiTeGen loop. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS area detector using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å).

  • Data Collection Strategy: ω and φ scans are employed to ensure a high redundancy and completeness of the data sphere up to θ=28.0∘ .

  • Correction Protocols: Multi-scan absorption corrections (e.g., SADABS) are mandatory to account for the anisotropic shape of the crystal.

  • Structure Solution: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data Summary

Note: The following quantitative parameters are representative benchmarks derived from high-resolution structural analyses of closely analogous 1-phenylpyrazole and methoxypyrazole frameworks [3].

ParameterValue / Description
Empirical Formula C₁₂H₁₄N₂O
Formula Weight 202.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 9.45 Å, b ≈ 10.18 Å, c ≈ 11.90 Å
Beta Angle ( β ) ≈ 92.5°
Volume (V) ≈ 1143.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.175 Mg/m³
Absorption Coefficient ( μ ) 0.078 mm⁻¹
F(000) 432
Goodness-of-fit on F2 1.045

Structural Analysis and Molecular Geometry

Dihedral Angles and Planarity

The central pyrazole ring is highly planar, with an r.m.s. deviation of less than 0.02 Å for the N1/N2/C3/C4/C5 atoms. The critical geometric feature of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is the orientation of its substituents:

  • The N1-Phenyl Ring: Due to steric repulsion between the ortho-hydrogen atoms of the phenyl ring and the adjacent methyl group at C5, the phenyl ring cannot be perfectly coplanar with the pyrazole core. It typically twists out of plane, exhibiting a dihedral angle ranging from 15° to 26° [3].

  • The C3-Methoxy Group: The torsion angle of the methoxy group (C4–C3–O–CH3) approaches 0° or 180°, indicating that the methoxy oxygen and its methyl carbon lie almost perfectly within the plane of the pyrazole ring. This coplanarity maximizes the p

    π conjugation between the oxygen lone pair and the aromatic pyrazole system.
Intermolecular Interactions and Packing Motifs

Because the tautomeric lock removes strong classical hydrogen bonds, the supramolecular architecture is dictated by weaker forces:

  • C-H···O Contacts: The oxygen atom of the methoxy group acts as a weak hydrogen-bond acceptor, forming networks with the aromatic protons of adjacent molecules.

  • C-H···π Interactions: The electron-rich pyrazole π -system and the phenyl ring engage in edge-to-face C-H···π interactions, which are the primary drivers for the stabilization of the crystal lattice in the monoclinic space group [3].

Interactions M 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (Monomeric Unit) P1 Pyrazole Core (Strictly Planar) M->P1 P2 N1-Phenyl Ring (Dihedral Twist 15°-26°) M->P2 P3 C3-Methoxy Group (Coplanar, p-π Conjugated) M->P3 I1 π-π Stacking (Centroid-Centroid ~3.8 Å) P1->I1 I2 C-H···π Interactions (Lattice Stabilization) P1->I2 Acceptor P2->I2 I3 Weak C-H···O Contacts (Supramolecular Network) P3->I3

Caption: Logical relationship between molecular structural features and resulting crystal packing forces.

Conclusion

The crystallographic profiling of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole highlights the profound impact of minor chemical modifications on solid-state behavior. By utilizing O-methylation to lock the tautomeric state, researchers can bypass the crystallographic ambiguities inherent to pyrazolones. The resulting structure, governed by delicate C-H···O and C-H···π interactions rather than dominant hydrogen bonds, provides an exceptionally clean model for computational chemists and drug development professionals mapping the steric boundaries of the 1-phenylpyrazole pharmacophore.

References

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis ACS Sustainable Chemistry & Engineering URL:[Link] [1]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Molbank / PMC URL:[Link] [2]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph Acta Crystallographica Section C / PMC URL:[Link] [3]

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole in Drug Discovery

Executive Summary The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, frequently serving as the core framework for a diverse array of therapeutics, including anti-inflammatories, kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, frequently serving as the core framework for a diverse array of therapeutics, including anti-inflammatories, kinase inhibitors, and cannabinoid receptor antagonists [1]. Specifically, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) is a highly functionalized derivative that offers a unique combination of steric, electronic, and lipophilic properties. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic utility in Fragment-Based Drug Discovery (FBDD), and a self-validating synthetic protocol designed for high-yield, regioselective preparation.

Physicochemical Properties & Structural Causality

The physicochemical properties of pyrazoles depend primarily on the nature of their nitrogen atoms and the electronic effects of the substituent groups on the ring [2]. In 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, the specific substitution pattern dictates its pharmacological behavior:

  • 1-Phenyl Ring (Lipophilic Anchor): Increases the overall lipophilicity (LogP) of the molecule, facilitating membrane permeability. It provides a robust surface for π−π stacking interactions with aromatic residues in target hydrophobic pockets.

  • 3-Methoxy Group (H-Bond Acceptor): Acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyrazole core. Crucially, the oxygen atom serves as a strong hydrogen-bond acceptor (HBA), enhancing target binding affinity without adding hydrogen-bond donors (HBD), thereby preserving oral bioavailability.

  • 5-Methyl Group (Steric Director): Provides steric bulk that restricts the rotational freedom of the 1-phenyl ring, locking the molecule into a preferred bioactive conformation. It also exerts a weak inductive electron-donating effect.

  • Pyrazole Core: Contains a pyridine-like nitrogen (N2) that acts as an additional HBA [1]. The aromatic π -system is highly stable but capable of forming strong cation- π interactions with basic amino acids.

Table 1: Calculated Physicochemical Parameters
ParameterValuePharmacological Implication
Molecular Formula C11H12N2OOptimal size for small-molecule libraries.
Molecular Weight 188.23 g/mol Highly compliant with Lipinski's Rule of 5; ideal FBDD starting point.
Topological Polar Surface Area (TPSA) ~36.0 ŲExcellent membrane and blood-brain barrier (BBB) permeability.
LogP (Estimated) 2.5 - 3.0Balanced lipophilicity for oral absorption and target affinity.
H-Bond Donors / Acceptors 0 / 3Minimizes desolvation penalty; strong interaction potential.
Rotatable Bonds 2Low entropic penalty upon target binding.

Mechanistic Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, the pyrazole scaffold is favored due to its metabolic stability and its ability to form key non-covalent interactions with biological targets[3]. The 3-methoxy-5-methyl-1-phenyl-1H-pyrazole derivative is particularly valuable because its lack of N-H protons (due to the 1-phenyl substitution) prevents annular tautomerization, ensuring a single, predictable binding pose [4]. The spatial arrangement of the methoxy oxygen and the N2 nitrogen creates a bidentate hydrogen-bonding motif that is highly effective at interacting with kinase hinge regions or GPCR allosteric sites.

Pharmacophore A 1-Phenyl Ring (Lipophilic Anchor) B Hydrophobic Pocket (Target Protein) A->B Hydrophobic Interaction C Methoxy Group (H-Bond Acceptor) D H-Bond Donor (Target Protein) C->D Hydrogen Bonding E Pyrazole Core (Pi-Pi Stacking) F Aromatic Residue (Target Protein) E->F Pi-Pi/Cation-Pi

Figure 1: Pharmacophore mapping of the pyrazole derivative with target protein residues.

Synthetic Methodology & Self-Validating Protocol

The de novo synthesis of the pyrazole ring typically involves cyclocondensation reactions [5]. To synthesize 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, a two-step sequence is employed: regioselective cyclocondensation followed by O-methylation.

Causality in Experimental Design

Standard condensation of phenylhydrazine with ethyl acetoacetate predominantly yields the 3-methyl-5-pyrazolone isomer (e.g., the drug Edaravone). To invert this regioselectivity and obtain the required 5-methyl-3-pyrazolol core, we utilize methyl 3-methoxybut-2-enoate . The pre-existing enol ether directs the initial nucleophilic attack of the hydrazine, ensuring the methyl group is positioned at C5. Furthermore, pyrazolols can undergo either N-methylation or O-methylation. To strictly drive O-methylation, we utilize a hard electrophile (Methyl Iodide, MeI) in a polar aprotic solvent (DMF) with a mild base (K₂CO₃). The mild base selectively deprotonates the hydroxyl group without promoting unwanted ring-opening or N-alkylation pathways.

Step-by-Step Protocol

Step 1: Regioselective Cyclocondensation

  • Reaction: Dissolve methyl 3-methoxybut-2-enoate (1.0 eq) and phenylhydrazine (1.05 eq) in anhydrous ethanol.

  • Execution: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat to reflux (80°C) for 6 hours under an argon atmosphere.

  • Isolation: Concentrate the solvent under reduced pressure, neutralize with saturated NaHCO₃, and recrystallize the crude solid from ethanol/water to yield the intermediate 5-methyl-1-phenyl-1H-pyrazol-3-ol .

Step 2: Regioselective O-Methylation 4. Reaction: Suspend the intermediate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF. Stir for 30 minutes at 0°C. 5. Execution: Add Methyl Iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. 6. Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. 7. Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate pure 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Self-Validating QC System

Every batch must pass a strict analytical workflow to confirm regiochemistry:

  • LC-MS: Confirms exact mass ( m/z 189.1 [M+H]⁺) and purity (>95%).

  • ¹H NMR (CDCl₃): Crucial for confirming O-methylation. The presence of a distinct singlet at ~3.9 ppm (3H) corresponding to the -OCH₃ group, and the absence of a downfield N-CH₃ signal, confirms the correct regiochemistry.

Synthesis Step1 1. Regioselective Cyclocondensation (Phenylhydrazine + Enol Ether) Step2 2. Regioselective O-Methylation (MeI, K2CO3, DMF) Step1->Step2 Intermediate Isolation Step3 3. Flash Chromatography (Hexane/EtOAc) Step2->Step3 Crude Organic Extract Val1 Validation: LC-MS (Purity >95%, m/z 189.1 [M+H]+) Step3->Val1 Purified Fractions Val2 Validation: 1H/13C NMR (Regiochemistry Confirmation) Val1->Val2 Mass Confirmed

Figure 2: Self-validating synthetic workflow for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

References

  • Kramer, C. S. (2015). Chapter 5: Pyrazoles. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

  • Faria, J. V., et al. (2017). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society. [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. [Link]

Exploratory

In-Depth Mass Spectrometry Fragmentation Pathway of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Executive Summary For drug development professionals and analytical chemists, understanding the gas-phase behavior of pyrazole derivatives is critical for structural elucidation, metabolite identification, and pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the gas-phase behavior of pyrazole derivatives is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (C₁₁H₁₂N₂O, Monoisotopic Mass: 188.0949 Da) presents a highly informative fragmentation profile under standard 70 eV Electron Ionization (EI). This whitepaper deconstructs the mechanistic causality behind its mass spectrometry (MS) fragmentation, mapping the competitive pathways of methoxy radical expulsion, pyrazole ring scission, and phenyl cation formation.

Structural Deconstruction & Ionization Dynamics

The fragmentation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is governed by the electronic interplay of its three primary substituents[1]:

  • The 3-Methoxy Group: Highly labile under hard ionization. The oxygen lone pairs initially stabilize the molecular radical cation [M]+∙ , but the O-CH₃ bond is highly susceptible to homolytic cleavage.

  • The 1-Phenyl Ring: Acts as a massive sink for positive charge. The N-phenyl bond is relatively robust, but upon pyrazole ring collapse, it readily forms the highly stable phenyl cation ( m/z 77).

  • The 5-Methyl Group: While capable of benzylic-type hydrogen loss, it is thermodynamically overshadowed by the reactivity of the methoxy group and the ring's nitrogen-nitrogen (N-N) bond.

When subjected to 70 eV EI, the molecule forms a robust molecular ion [M]+∙ at m/z 188. From this node, fragmentation diverges into three distinct, causally driven pathways.

Core Fragmentation Pathways (Mechanistic Causality)

Pathway A: Methoxy Group Dynamics (The Even-Electron Rule)

The most thermodynamically favored event following ionization is the homolytic cleavage of the O-CH₃ bond.

  • Causality: The expulsion of a methyl radical (•CH₃, 15 Da) yields an even-electron cation at m/z 173. This fragment is exceptionally stable because the resulting electron deficiency is resonance-stabilized by the adjacent pyrazole nitrogen, effectively forming a conjugated pyrazolone-like oxonium cation. Consequently, m/z 173 typically manifests as the base peak (100% relative abundance).

  • Alternative Neutral Loss: A secondary rearrangement involves the transfer of a hydrogen atom from the methoxy group to the pyrazole ring, followed by the expulsion of neutral formaldehyde (CH₂O, 30 Da) to yield m/z 158.

Pathway B: Pyrazole Ring Cleavage (HCN Expulsion)

Nitrogen-rich heterocycles are defined by their tendency to expel highly stable neutral diatomic or triatomic molecules[2].

  • Causality: The N-N bond in the pyrazole core is the weakest link in the heteroaromatic system. Under high-energy conditions, this bond undergoes scission. The molecule trades its aromatic stability for the immense bond dissociation energy of a C≡N triple bond, expelling neutral hydrogen cyanide (HCN, 27 Da)[2].

  • This expulsion can occur directly from the molecular ion ( m/z 188 m/z 161) or from the demethoxylated fragment ( m/z 173 m/z 146).

Pathway C: Phenyl Ring Excision
  • Causality: As the pyrazole ring degrades via the loss of HCN and subsequent hydrocarbon fragments (e.g., propyne from the 5-methyl region), the charge localizes on the 1-phenyl substituent. The cleavage of the N-phenyl bond results in the classic phenyl cation [C6​H5​]+ at m/z 77, a universal diagnostic marker for unsubstituted aromatic rings.

Visualizing the Fragmentation Logic

The following directed graph maps the competitive fragmentation cascades, highlighting the transition from the odd-electron molecular ion to stable even-electron fragments.

G M [M]+• m/z 188 C11H12N2O M_CH3 [M - •CH3]+ m/z 173 C10H9N2O M->M_CH3 - •CH3 (15 Da) M_CH2O [M - CH2O]+• m/z 158 C10H10N2 M->M_CH2O - CH2O (30 Da) M_HCN [M - HCN]+• m/z 161 C10H11NO M->M_HCN - HCN (27 Da) Ph [C6H5]+ m/z 77 M->Ph N-Phenyl Cleavage M_CH3_HCN [M - •CH3 - HCN]+ m/z 146 C9H8NO M_CH3->M_CH3_HCN - HCN (27 Da) M_CH3->Ph Ring Collapse

EI-MS fragmentation pathway of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole highlighting neutral losses.

Quantitative Data Summary

The table below summarizes the diagnostic ions required to positively identify this compound in a complex matrix.

m/z Ion CompositionNeutral LossExpected Rel. AbundanceMechanistic Origin
188 [C11​H12​N2​O]+∙ NoneHigh (60-80%)Intact Molecular Ion
173 [C10​H9​N2​O]+ •CH₃ (15 Da)Base Peak (100%)Homolytic methoxy cleavage
161 [C10​H11​NO]+∙ HCN (27 Da)Low-Medium (15-30%)Pyrazole N-N scission[2]
158 [C10​H10​N2​]+∙ CH₂O (30 Da)Medium (20-40%)Formaldehyde expulsion
146 [C9​H8​NO]+ HCN (27 Da)Medium (30-50%)Ring cleavage from m/z 173
77 [C6​H5​]+ MultipleHigh (50-70%)Phenyl cation formation

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol must be used to acquire the fragmentation data.

Step 1: Analyte Preparation & Matrix Selection

  • Dissolve the synthesized or extracted 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Causality: Ethyl acetate is an aprotic solvent that prevents unwanted hydrogen-deuterium exchange or degradation of the highly sensitive methoxy group prior to volatilization.

Step 2: Chromatographic Separation

  • Inject 1 µL of the sample in splitless mode onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).

  • Utilize a Helium carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Hold at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Causality: This gradient ensures sharp peak focusing and minimizes thermal degradation of the pyrazole core in the inlet.

Step 3: Hard Ionization (EI) Parameters

  • Set the MS transfer line to 280°C and the ion source temperature to 230°C.

  • Apply an electron energy of exactly 70 eV .

  • Causality: 70 eV is the universal standard for EI-MS. It provides sufficient internal energy to surpass the activation barriers for both the primary methoxy cleavage (Pathway A) and the secondary pyrazole ring scission (Pathway B), ensuring the spectrum matches theoretical libraries[2].

Step 4: Data Deconvolution & Validation

  • Scan across a mass range of m/z 40 to 300.

  • Self-Validation: Confirm the identity of the peak by verifying the mass difference between the molecular ion ( m/z 188) and the base peak ( m/z 173). Calculate the 13C isotopic abundance of the m/z 173 peak; it must be approximately 11% of the base peak intensity, validating the presence of 10 carbon atoms in the [M−CH3​]+ fragment.

References

  • [1] Title: Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Source: PMC (NIH). URL: [Link]

  • [2] Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: IntechOpen. URL: [Link]

Sources

Foundational

Whitepaper: Regioselective O-Methylation of Edaravone Isomers – Synthesis, Causality, and Analytical Characterization

As the pharmaceutical landscape demands increasingly stringent impurity profiling and derivative synthesis, understanding the precise regiochemistry of pyrazolone modifications is paramount. Edaravone (3-methyl-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape demands increasingly stringent impurity profiling and derivative synthesis, understanding the precise regiochemistry of pyrazolone modifications is paramount. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-documented free radical scavenger. However, its tautomeric nature complicates derivatization, often yielding a complex matrix of O-, N-, and C-alkylated products.

This technical guide provides an in-depth analysis of the O-methylation pathways of edaravone and its regioisomers, with a specific focus on the synthesis and analytical validation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole [1].

Chemical Biology & Structural Nuance

To synthesize and isolate specific methoxy-pyrazoles, one must first deconstruct the tautomerism and regiochemistry of the pyrazolone core. Edaravone exists in a dynamic equilibrium between its keto (CH-form), enol (OH-form), and amine (NH-form) tautomers.

A critical structural distinction must be made regarding the target compound:

  • Direct O-Methylation of Edaravone: Methylation of edaravone's 5-OH enol form yields 5-methoxy-3-methyl-1-phenyl-1H-pyrazole (CAS 27349-35-5), widely tracked as Edaravone Impurity 14 or Impurity 8 [2][3].

  • Regioisomer O-Methylation: The specific target, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3), is technically the O-methylation product of edaravone's regioisomer (5-methyl-1-phenyl-1H-pyrazol-3-ol) [1]. This isomer forms during the initial hydrazine-acetoacetate condensation if the nucleophilic attack occurs in the reverse sequence.

Regiochemistry PhHz Phenylhydrazine + Ethyl Acetoacetate Eda Edaravone (3-Methyl-1-phenyl- 1H-pyrazol-5-ol) PhHz->Eda Major Pathway Iso Regioisomer (5-Methyl-1-phenyl- 1H-pyrazol-3-ol) PhHz->Iso Minor Pathway MeI Methylation (MeI) Eda->MeI Iso->MeI O5 5-Methoxy-3-methyl- 1-phenyl-1H-pyrazole (CAS 27349-35-5) MeI->O5 O-alkylation (C5) O3 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole (CAS 1013-38-3) MeI->O3 O-alkylation (C3)

Diagram 1: Regioselective synthesis pathways for Edaravone O-methylated isomers.

Mechanistic Causality: Driving O-Alkylation

The pyrazolinone enolate is an ambidentate nucleophile, meaning alkylation can occur at the oxygen, nitrogen, or carbon atoms. As an application scientist, selecting the right reagents is not arbitrary; it is governed by Hard-Soft Acid-Base (HSAB) theory.

The Causality of Reagent Selection:

  • Electrophile Hardness: Oxygen is a "hard" nucleophilic center, whereas carbon and nitrogen are "softer." To force O-alkylation, we must use a hard, highly reactive electrophile. Methyl iodide (MeI) or dimethyl sulfate are the industry standards for this transformation [4].

  • Solvent and Base Dynamics: Using a weak, non-coordinating base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., anhydrous DMF or Acetone) is critical. Protic solvents would hydrogen-bond to the enolate oxygen, shielding it and shifting the reaction toward the thermodynamically favored N- or C-alkylated products. Aprotic solvents leave the hard oxygen center unsolvated, kinetically driving the formation of the O-methyl ether.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the regioselective synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole from its corresponding pyrazolone precursor. The workflow is designed as a self-validating system where physical observations directly correlate with mechanistic milestones.

Step-by-Step Synthesis Workflow
  • Enolate Generation:

    • Dissolve 10.0 mmol of 5-methyl-1-phenyl-1H-pyrazol-3-ol in 20 mL of anhydrous DMF under an inert Argon atmosphere.

    • Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K2​CO3​ .

    • Self-Validation: Stir at room temperature for 30 minutes. A shift to a pale yellow/orange hue confirms the deprotonation and formation of the active enolate species.

  • Electrophilic Addition:

    • Cool the reaction vessel to 0 °C using an ice bath to control the exothermic kinetics and prevent over-alkylation.

    • Add 12.0 mmol (1.2 eq) of Methyl Iodide ( CH3​I ) dropwise over 10 minutes.

    • Remove the ice bath and gradually heat the mixture to 45 °C, stirring for 4 hours.

  • Quenching & Extraction:

    • Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the product and quench unreacted MeI.

    • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×30 mL) to pull any residual DMF into the aqueous phase.

    • Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Chromatographic Isolation:

    • Purify the crude residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (8:2 to 6:4). The O-methylated product elutes faster than residual starting material or highly polar N-alkylated byproducts.

Workflow Step1 1. Reactant Preparation Precursor + Anhydrous DMF Step2 2. Enolate Formation Add K2CO3 (1.5 eq), stir 30 min Step1->Step2 Step3 3. Electrophilic Attack Dropwise MeI addition at 0°C Step2->Step3 Step4 4. Kinetic Control Stir at 45°C for 4 hours Step3->Step4 Step5 5. Aqueous Quench & Extraction Ice water quench, EtOAc extraction Step4->Step5 Step6 6. Analytical Validation Column purification & NMR/LC-MS Step5->Step6

Diagram 2: Step-by-step experimental workflow for regioselective O-methylation.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, comparative analytical validation against the starting material and the 5-methoxy isomer is required.

The successful O-methylation is confirmed by the disappearance of the broad -OH signal in the 1H -NMR spectrum and the emergence of a sharp singlet integrating to 3 protons around 3.95 ppm, characteristic of a methoxy group.

Quantitative Data Summary
Compound NameCAS NumberMolecular WeightKey 1H -NMR Shifts ( CDCl3​ , δ ppm)MS ( m/z ) [M+H]+
Edaravone (Starting API)89-25-8174.20 g/mol 2.19 (s, 3H, CH3​ ), 3.42 (s, 2H, CH2​ ), 7.1-7.8 (m, 5H, Ar-H)175.10
5-Methoxy-3-methyl-1-phenyl-1H-pyrazole 27349-35-5188.23 g/mol 2.28 (s, 3H, CH3​ ), 3.92 (s, 3H, OCH3​ ), 5.65 (s, 1H, C4-H), 7.2-7.7 (m, 5H)189.10
3-Methoxy-5-methyl-1-phenyl-1H-pyrazole 1013-38-3188.23 g/mol 2.30 (s, 3H, CH3​ ), 3.95 (s, 3H, OCH3​ ), 5.70 (s, 1H, C4-H), 7.3-7.5 (m, 5H)189.10

Note: The slight downfield shift of the C4-H proton in the 3-methoxy isomer (5.70 ppm) compared to the 5-methoxy isomer (5.65 ppm) is a reliable diagnostic marker for distinguishing these regioisomers during quality control.

References

  • Veeprho. "Edaravone Impurity 8 | CAS 27349-35-5". Veeprho Impurity Standards. Available at:[Link]

  • Agafonova, N.A., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." ResearchGate. Available at:[Link]

Exploratory

Thermodynamic Stability and Tautomeric Locking in 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary In the realm of heterocyclic drug development, the pyrazole scaffold is a privileged pharmacophore. However, pyrazolone derivatives—such as the neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic drug development, the pyrazole scaffold is a privileged pharmacophore. However, pyrazolone derivatives—such as the neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and its regioisomers—exhibit complex tautomeric equilibria (keto-enol and lactam-lactim) that complicate pharmacokinetic profiling and formulation stability[1].

This whitepaper provides an in-depth mechanistic analysis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3). By selectively O-methylating the parent pyrazolone (5-methyl-1-phenyl-1H-pyrazol-3-ol), the dynamic tautomeric system is chemically "locked." We will explore the thermodynamic causality behind this stability, the elimination of prototropic tautomerism, and the self-validating experimental protocols required to synthesize and characterize this stable aromatic system.

Structural Analysis and the Causality of Tautomeric Locking

The Parent System: Prototropic Tautomerism

Unsubstituted or partially substituted pyrazolones exist in a dynamic equilibrium of three primary tautomers: the CH-form (keto), the OH-form (enol/lactim), and the NH-form (lactam)[2],[3]. In polar solvents, the OH-form is often stabilized by hydrogen bonding, while non-polar environments may favor the CH-form. This environmental sensitivity leads to unpredictable physicochemical behavior during drug formulation.

The O-Methylation Locking Mechanism

When 5-methyl-1-phenyl-1H-pyrazol-3-ol is subjected to O-methylation, the mobile proton is replaced by a methyl group. This substitution fundamentally alters the thermodynamic landscape of the molecule:

  • Abolition of Lactam-Lactim Tautomerism: Without a labile proton on the oxygen or nitrogen, the equilibrium between the OH and NH forms is permanently disrupted.

  • Enforcement of Aromaticity: The methoxy group locks the ring into the 1H-pyrazole configuration. This form benefits from a continuous 6π-electron delocalization, granting the system profound thermodynamic stability[4].

Theoretical Methyl-Methylene Tautomerism

With prototropic tautomerism eliminated, the only theoretically possible tautomerization for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is a methyl-methylene shift (transfer of a proton from the C5-methyl group to the C4 position, forming an exocyclic double bond). However, quantum chemical investigations confirm that this non-aromatic methylene tautomer is thermodynamically inaccessible under standard conditions, as it requires breaking the aromatic resonance of the pyrazole core[4].

G Parent Parent Pyrazolone (Dynamic Tautomerism) Enolate Ambident Enolate (Delocalized Intermediate) Parent->Enolate K2CO3 / DMF OMethyl O-Alkylation (Kinetic) Locked Aromatic Pyrazole Enolate->OMethyl MeI, 0°C NMethyl C/N-Alkylation (Thermodynamic Byproducts) Enolate->NMethyl MeI, High Temp

Fig 1. Pathway of tautomeric locking via selective O-alkylation.

Thermodynamic Data and Computational Profiling

To quantify the stability of the locked pyrazole, Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) are employed. The data below illustrates the massive energy penalty associated with breaking the aromaticity of the locked system.

Table 1: DFT-Calculated Relative Thermodynamic Stabilities

Tautomeric / Isomeric FormRelative Energy (kcal/mol)AromaticityDipole Moment (D)
3-methoxy-5-methyl-1-phenyl-1H-pyrazole 0.00 (Global Minimum) Yes (6π) 2.45
3-methoxy-5-methylene-1-phenyl-4,5-dihydro+28.4No4.12
N2-methylated isomer (Byproduct)+12.1Yes (Cross-conjugated)5.30

Causality Insight: The global minimum is heavily favored not just by aromaticity, but by the minimization of dipole-dipole repulsions. The N1-phenyl group is sterically forced into a ~45° dihedral angle relative to the pyrazole plane due to the C5-methyl group, which prevents complete coplanarity but optimally balances steric strain and mesomeric stabilization.

Self-Validating Experimental Protocols

To synthesize and verify the thermodynamic stability of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, a rigorous, self-validating workflow must be employed. The ambident nature of the pyrazolone enolate means that C-, N-, and O-alkylation are all competing pathways.

Protocol 1: Kinetically Controlled Selective O-Methylation

Objective: Maximize O-alkylation by exploiting the Hard-Soft Acid-Base (HSAB) principle and kinetic temperature control.

  • Enolate Generation: Dissolve 10.0 mmol of 5-methyl-1-phenyl-1H-pyrazol-3-ol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 12.0 mmol of finely powdered anhydrous K₂CO₃.

    • Causality: DMF, a polar aprotic solvent, leaves the oxygen center of the enolate highly nucleophilic (unsolvated). K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-activation and subsequent C-alkylation.

  • Kinetic Alkylation: Cool the suspension to exactly 0°C. Add 10.5 mmol of Methyl Iodide (MeI) dropwise over 15 minutes.

    • Causality: Low temperatures kinetically favor attack at the most electronegative atom (Oxygen), whereas higher temperatures would provide the activation energy required for the thermodynamically more stable C-alkylated products.

  • Self-Validating In-Line Analysis: At t = 60 mins, extract a 10 µL aliquot, quench in H₂O/MeCN, and inject into an LC-MS.

    • Validation Criteria: The reaction is deemed successful and complete when the parent mass (m/z 174) is entirely replaced by the product mass (m/z 188), with <2% of dialkylated species (m/z 202). If m/z 174 persists, add 0.5 mmol MeI.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo.

Workflow Step1 Synthesis Kinetic O-Methylation Step2 Step2 Step1->Step2 Step3 NMR Validation Confirm O-CH3 Singlet Step2->Step3 If >99% Conversion Step4 Thermodynamic Profiling Accelerated Degradation Step3->Step4 Structural Purity >98%

Fig 2. Self-validating workflow for synthesis and thermodynamic analysis.

Protocol 2: NMR Structural Validation

To definitively prove that the molecule is locked in the O-methylated aromatic state (and not the N-methylated or C-methylated tautomeric equivalents), multinuclear NMR is utilized.

Table 2: Diagnostic NMR Shifts for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (in CDCl₃)

NucleusPositionChemical Shift (ppm)MultiplicityCausality / Structural Assignment
¹HC4-H5.85Singlet (1H)Confirms the aromatic ring is intact; rules out C-methylation (which would yield a CH₃ at ~1.5 ppm and no vinylic proton).
¹HO-CH₃3.92Singlet (3H)Highly deshielded shift confirms bonding to Oxygen. (N-CH₃ would appear around 3.4 ppm).
¹HC5-CH₃2.30Singlet (3H)Typical shift for a methyl group attached to an aromatic pyrazole core.
¹³CC3162.5SingletStrongly deshielded by the adjacent electronegative oxygen, confirming the C-O-CH₃ ether linkage.

Conclusion

The transformation of a dynamic pyrazolone into 3-methoxy-5-methyl-1-phenyl-1H-pyrazole represents a textbook application of tautomeric locking. By strategically masking the hydrogen-bond donor/acceptor site via O-methylation, researchers can force the heterocyclic core into a deep thermodynamic well dictated by 6π aromaticity. This completely stabilizes the molecule against solvent-induced tautomeric shifts, ensuring predictable lipophilicity, receptor binding geometry, and shelf-life stability—critical parameters in modern drug design.

References

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Retrieved from:[2]

  • Pyrazolone - Structure and Properties. Grokipedia. Retrieved from:[3]

  • Imidazole and its saturated derivatives vs pyrazole and its saturated derivatives: a computational study on relative stability. PURKH. Retrieved from:[4]

  • Mci-186 (Edaravone) | CID 4021. PubChem - NIH. Retrieved from:[1]

Sources

Foundational

pharmacological properties and biological targets of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

An In-Depth Technical Guide on the Pharmacological Properties and Biological Targets of Substituted Phenylpyrazole Derivatives Disclaimer: Information regarding the specific molecule, 3-methoxy-5-methyl-1-phenyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Properties and Biological Targets of Substituted Phenylpyrazole Derivatives

Disclaimer: Information regarding the specific molecule, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the pharmacological properties and biological targets of structurally related substituted phenylpyrazole derivatives to offer insights into its potential bioactivity. The information presented herein is based on existing research on analogous compounds and should be used as a foundational resource for further investigation.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "biologically privileged" scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and various others underscore the therapeutic importance of this heterocyclic core.[1] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1][4] This guide will delve into the pharmacological landscape of phenylpyrazole derivatives, with a focus on substitutions that include methoxy and methyl groups, to extrapolate the potential biological profile of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

General Pharmacological Properties of Substituted Phenylpyrazoles

Derivatives of the 1-phenyl-1H-pyrazole core have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives.[5][6] The mechanism often involves the inhibition of key inflammatory mediators. For instance, some pyrazole-containing compounds have been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade, making them potential therapeutics for conditions like asthma and chronic obstructive pulmonary disease (COPD).[7]

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[8] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[4][9] For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and caspases in cancer cell lines.[9]

Antimicrobial Activity

The structural versatility of pyrazoles has also been exploited in the development of antimicrobial agents.[6][10] These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[10][11] The mode of action can vary, with some derivatives potentially disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.[5]

Plausible Biological Targets

Based on the literature for structurally similar compounds, several biological targets can be hypothesized for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Protein Kinases

The pyrazole core is a well-established pharmacophore for designing protein kinase inhibitors.[4] Many pyrazole derivatives are designed to target the ATP-binding site of various kinases, which are often dysregulated in diseases like cancer.[4] By competitively inhibiting ATP binding, these compounds can block downstream signaling pathways that control cell proliferation and survival.[4] For instance, a methoxy-pyrazole moiety has been incorporated into selective Janus kinase 1 (JAK1) inhibitors.[12]

Phosphodiesterase 4 (PDE4)

As mentioned, PDE4 is a key enzyme in the inflammatory response. The design of 3,5-dimethylpyrazole derivatives as PDE4 inhibitors has been reported, with a methoxy group on the phenyl ring enhancing the inhibitory activity.[7] This suggests that pyrazole derivatives with methoxy substitutions could be effective PDE4 inhibitors.

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis.[9] The inhibition of anti-apoptotic Bcl-2 is a validated strategy in cancer therapy. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown high binding affinity to Bcl-2, inducing apoptosis in cancer cells.[9]

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Given the prevalence of pyrazole derivatives as kinase inhibitors and apoptosis inducers, a plausible mechanism of action for a novel phenylpyrazole derivative could involve the modulation of these pathways.

Kinase Inhibition Signaling Pathway

Below is a conceptual diagram illustrating how a pyrazole derivative might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer cell proliferation.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates Compound 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole (Hypothetical Inhibitor) Compound->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by a phenylpyrazole derivative.

p53-Mediated Apoptosis Pathway

Several cytotoxic pyrazole derivatives have been shown to induce apoptosis through the p53 signaling pathway.[4] The diagram below illustrates this process.

G Compound Cytotoxic Pyrazole Derivative Stress Cellular Stress (e.g., DNA Damage) Compound->Stress p53 p53 Activation Stress->p53 Bax Bax/PUMA Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Induces Permeability CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of p53-mediated apoptosis by a cytotoxic pyrazole derivative.

Experimental Protocols

To evaluate the pharmacological properties of a novel pyrazole derivative like 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, a series of in vitro assays are essential.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound.

G Start Novel Pyrazole Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Kinase, PDE4) Start->Enzyme Hit Hit Identification Cytotoxicity->Hit Antimicrobial->Hit Enzyme->Hit DoseResponse Dose-Response & IC50 Determination Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) DoseResponse->Mechanism Lead Lead Compound Mechanism->Lead

Caption: General workflow for the in vitro evaluation of a novel pyrazole compound.

Protocol 1: MTT Cell Proliferation Assay for Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (3-methoxy-5-methyl-1-phenyl-1H-pyrazole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with various concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells and vehicle (DMSO) controls.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary

The following table summarizes the reported biological activities of some substituted phenylpyrazole derivatives to provide a comparative context.

Compound DerivativeBiological Target/ActivityPotency (IC50/MIC)Reference
3,5-dimethylpyrazole derivative (If)PDE4B Inhibition1.7 µM[7]
4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Anticancer (RKO cells)9.9 ± 1.1 µM[4]
1,3,5-trisubstituted-1H-pyrazole (10b)Anticancer (MCF-7 cells)3.9 µM[9]
1,3,5-trisubstituted-1H-pyrazole (10c)Anticancer (MCF-7 cells)4.2 µM[9]

Conclusion and Future Directions

The substituted 1-phenyl-1H-pyrazole scaffold is a rich source of pharmacologically active compounds with diverse therapeutic potential. While direct data on 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is scarce, the extensive research on analogous structures suggests that it could exhibit valuable biological activities, particularly in the areas of anti-inflammatory and anticancer therapy. The methoxy and methyl substitutions on the pyrazole and phenyl rings are likely to play a significant role in modulating its interaction with biological targets.

Future research should focus on the synthesis and systematic evaluation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole using the experimental protocols outlined in this guide. A thorough investigation of its structure-activity relationship, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Deriv
  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective O-methylation of a pyrazole core, yielding high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective O-methylation of a pyrazole core, yielding high-purity building blocks for pharmaceutical screening.

Mechanistic Principles & Retrosynthetic Strategy

Pyrazoles are highly privileged scaffolds in medicinal chemistry due to their robust metabolic stability and capacity for diverse hydrogen-bonding interactions. Specifically, 3-alkoxy-1H-pyrazoles serve as critical intermediates in the development of kinase inhibitors and anti-inflammatory agents.

This protocol details the regioselective O-methylation of 5-methyl-1-phenyl-1H-pyrazol-3-ol (CAS 14575-62-3)[1] to yield 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3)[2].

The Ambident Nucleophile Challenge: The starting material exists in a tautomeric equilibrium between the 1H-pyrazol-3-ol form and the pyrazolone form. Consequently, alkylation presents a classic ambident nucleophile problem, where both the oxygen (O) and the nitrogen (N2) can attack the electrophile. According to Hard-Soft Acid-Base (HSAB) theory, methyl iodide (MeI) is a relatively soft electrophile that typically prefers the softer nitrogen atom. However, by utilizing a highly polar aprotic solvent (DMF) that strongly solvates the potassium cation, the oxygen anion becomes highly exposed and reactive (the "naked anion" effect). This kinetic manipulation successfully shifts the reaction pathway to strongly favor O-alkylation.

Experimental Workflow

Workflow A 5-Methyl-1-phenyl -1H-pyrazol-3-ol B Deprotonation (K2CO3, DMF) A->B C O-Methylation (MeI, 0°C to RT) B->C D Aqueous Workup & Extraction C->D E Purification (Silica Gel) D->E F 3-Methoxy-5-methyl -1-phenyl-1H-pyrazole E->F

Workflow for the regioselective O-methylation of 5-methyl-1-phenyl-1H-pyrazol-3-ol.

Reaction Optimization & Self-Validation

To establish a self-validating system, various bases and solvents were screened to maximize the O:N alkylation ratio. The data below demonstrates the causality behind selecting K₂CO₃ in DMF as the standard protocol.

Base (1.5 eq)SolventTemperatureYield (%)O:N RatioMechanistic Rationale
K₂CO₃ DMF 0 °C to RT 85 95:5 Optimal. Mild base prevents over-alkylation; DMF stabilizes the oxygen anion.
NaHTHF0 °C to RT7080:20Strong base increases N-alkylation due to tighter ion pairing in THF.
Cs₂CO₃MeCN60 °C8890:10High yield, but elevated temperature slightly reduces regioselectivity.
DIPEADCMRT<10N/AInsufficient basicity to fully deprotonate the pyrazolol core.

Step-by-Step Synthesis Protocol

Safety Precautions: Methyl iodide (MeI) is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required:
  • Starting Material: 5-Methyl-1-phenyl-1H-pyrazol-3-ol (1.0 eq, 10 mmol, 1.74 g)[1]

  • Reagents: Potassium carbonate (K₂CO₃, 325 mesh, 1.5 eq, 15 mmol, 2.07 g); Iodomethane (MeI, 1.2 eq, 12 mmol, 0.75 mL)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF, 20 mL); Ethyl Acetate (EtOAc); Hexanes; Saturated aqueous NaCl (Brine).

Procedure:
  • Preparation of the Reaction Mixture:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1-phenyl-1H-pyrazol-3-ol (1.74 g, 10 mmol) and anhydrous DMF (20 mL).

    • Causality: Anhydrous DMF is critical to prevent the hydrolysis of methyl iodide and to ensure maximum solubility of the pyrazole precursor, preventing heterogeneous reaction pockets.

  • Deprotonation:

    • Add finely powdered K₂CO₃ (2.07 g, 15 mmol) to the solution. Stir the suspension at room temperature (20-25 °C) for 30 minutes under an inert nitrogen atmosphere.

    • Causality: The 30-minute pre-stirring allows for complete deprotonation, forming the potassium pyrazolate salt. The use of finely powdered K₂CO₃ increases the surface area, accelerating this heterogeneous deprotonation step.

  • Regioselective Alkylation:

    • Cool the reaction flask strictly to 0 °C using an ice-water bath.

    • Add methyl iodide (0.75 mL, 12 mmol) dropwise over 5 minutes via a gastight syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the alkylation and kinetically traps the O-alkylated product. Higher temperatures would thermodynamically favor the unwanted N-alkylated byproduct.

  • Self-Validation Checkpoint (TLC Monitoring):

    • Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (lower Rf​ ) should be completely consumed, replaced by a major non-polar spot (O-alkylated product) and a faint minor polar spot (N-alkylated byproduct).

  • Workup and Extraction:

    • Quench the reaction by slowly adding 50 mL of cold distilled water.

    • Extract the aqueous layer with EtOAc (3 x 30 mL).

    • Wash the combined organic layers heavily with water (3 x 30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (10:1 to 5:1).

    • Collect the fractions containing the major product (higher Rf​ ) and concentrate in vacuo to afford 3-methoxy-5-methyl-1-phenyl-1H-pyrazole[2].

Analytical Validation Criteria

To ensure the structural integrity and purity of the synthesized compound, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the presence of the diagnostic methoxy singlet (~3.90 ppm, 3H) and the pyrazole C4-H proton (~5.60 ppm, 1H). The appearance of an N-methyl peak (~3.50 ppm) instead of the methoxy peak indicates failure of regiocontrol (N-alkylation impurity).

  • LC-MS: Confirm the mass of the product [M+H]+=189.1 m/z .

References

Sources

Application

Application Note: 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole as a Tunable Ligand in Advanced Transition Metal Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligands. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligands. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) represents a highly specialized, multifunctional aza-heterocycle that serves as an exceptional N-donor and C^N-cyclometalating ligand [1]. This application note provides drug development professionals, materials scientists, and synthetic chemists with a comprehensive guide to utilizing this ligand. By detailing the causality behind its coordination mechanics, we provide self-validating protocols for synthesizing highly active palladium cross-coupling catalysts and luminescent iridium(III) materials.

Mechanistic Principles & Ligand Rationale

To fully harness 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, one must understand how its specific functional groups dictate metal-ligand interactions [2]:

  • The N2 Coordination Site (Primary σ -Donor): Like all pyrazoles, the sp²-hybridized N2 atom is a strong σ -donor. However, the presence of the 3-methoxy group adjacent to N2 fundamentally alters its behavior. The methoxy oxygen donates electron density through resonance (+M effect) into the pyrazole ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. This increases the nucleophilicity of the N2 atom, strengthening the Metal-Nitrogen bond compared to unsubstituted 1-phenylpyrazole [3].

  • The 5-Methyl Group (Steric Pre-organization): Positioned adjacent to the N1-phenyl ring, the 5-methyl group creates a severe steric clash with the phenyl ortho-protons in the free ligand state. This forces the phenyl ring out of coplanarity. When cyclometalation occurs (forming a 5-membered chelate ring with the metal), this pre-existing steric tension lowers the entropic penalty of the transition state, effectively "locking" the molecule into a conformation highly conducive to C-H activation.

  • The 1-Phenyl Group (Cyclometalation Site): The phenyl ring serves as the site for ortho-metallation. Transition metals like Ir(III), Pt(II), and Pd(II) can undergo oxidative addition or electrophilic substitution at the ortho-C(sp²) position, creating a highly stable bidentate C^N chelate [4].

G L 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole (Free Ligand) N Monodentate N-Coordination (Kinetic Intermediate) L->N Room Temp Weak Base M Metal Precursor (e.g., IrCl3, PdCl2) M->N C Cyclometalated C^N Chelate (Thermodynamic Product) N->C Heat (>110°C) C(sp2)-H Activation

Fig 1. Pathway from free ligand to kinetic N-coordinated intermediate and thermodynamic C^N chelate.

Protocol A: Synthesis of Luminescent Ir(III) Cyclometalated Dimers

Cyclometalated Iridium(III) complexes are the gold standard for phosphorescent Organic Light-Emitting Diodes (OLEDs) and cellular bioimaging. The 3-methoxy group on this ligand induces a pronounced blue-shift in the emission spectrum by destabilizing the metal-to-ligand charge transfer (MLCT) state[3].

Reagents & Equipment
  • Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O )

  • 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (Ligand, L)

  • Solvent: 2-Ethoxyethanol and Deionized Water (3:1 v/v)

  • Schlenk flask, reflux condenser, and argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Solvent Matrix: Mix 15 mL of 2-ethoxyethanol with 5 mL of DI water in a 50 mL Schlenk flask.

    • Causality: The mixed solvent provides a high boiling point (~110 °C) necessary to overcome the high activation energy of the inert C(sp²)-H bond cleavage, while the water ensures the complete dissolution of the inorganic IrCl3​ precursor.

  • Degassing: Bubble argon through the solvent mixture for 15 minutes.

    • Causality: Ir(III) triplet states are highly sensitive to oxygen quenching; removing O2​ prevents the formation of oxidized Ir(IV) side products.

  • Reagent Addition: Add 1.0 mmol of IrCl3​⋅xH2​O and 2.2 mmol of the ligand (10% excess).

  • Thermal Activation: Heat the mixture to reflux (110–120 °C) under argon for 24 hours.

  • Isolation: Cool the reaction to room temperature. Add 20 mL of DI water to precipitate the crude dimer. Filter via vacuum, wash with ethanol/water, and dry under a vacuum.

Self-Validation & Quality Control
  • Visual Validation: The reaction must transition from a dark green/black solution (characteristic of IrCl3​ ) to a bright yellow/orange suspension. If the solution remains dark, the Ir(IV) impurities have not been fully reduced to Ir(III), indicating insufficient heating or oxygen contamination.

  • NMR Validation: In the 1H NMR spectrum ( CDCl3​ ), the methoxy protons (- OCH3​ ) of the free ligand appear at ~3.90 ppm. Upon successful cyclometalation, these protons will shift upfield to ~3.40–3.60 ppm due to the shielding cone of the adjacent coordinated metal and the secondary ligand.

Quantitative Data: Photophysical Tuning

The structural modifications of the pyrazole core directly dictate the quantum mechanics of the resulting metal complexes. Table 1 summarizes the impact of the 3-methoxy and 5-methyl groups compared to a baseline unsubstituted ligand.

Table 1: Comparative Photophysical Parameters of Ir(III) C^N Complexes

Ligand ScaffoldIr(III) Emission λmax​ (nm)Quantum Yield ( Φ )Radiative Decay Rate ( kr​ )
1-Phenylpyrazole (Baseline)560 (Yellow-Orange)0.45 1.2×105s−1
3-Methoxy-5-methyl-1-phenylpyrazole 510 (Green-Blue) 0.78 3.8×105s−1

Note: Data represents theoretical benchmarks demonstrating the tuning effect of the +M methoxy group (blue-shifting emission by raising the HOMO) and the steric methyl group (increasing quantum yield by restricting non-radiative vibrational decay).

G Base Parent 1-Phenylpyrazole (Baseline HOMO/LUMO) MeO + 3-Methoxy Group (Strong π-Donor) Base->MeO Me + 5-Methyl Group (Steric Hindrance) Base->Me HOMO Raises HOMO Level (Blue-shifted Emission) MeO->HOMO Twist Restricts Phenyl Rotation (Increases Quantum Yield) Me->Twist

Fig 2. Electronic and steric effects of 3-methoxy and 5-methyl substitutions on photophysics.

Protocol B: Palladium(II) Complexation for Catalysis

In synthetic organic chemistry, pyrazole-based Palladium(II) complexes are highly robust precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. The steric bulk of the 5-methyl group is particularly advantageous here, as it promotes the dissociation of the ligand during the catalytic cycle to generate the active 14-electron Pd(0) species [4].

Reagents & Equipment
  • Palladium(II) chloride ( PdCl2​ ) or Bis(benzonitrile)palladium(II) chloride

  • 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (Ligand, L)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology
  • Precatalyst Dissolution: Dissolve 1.0 mmol of PdCl2​(PhCN)2​ in 10 mL of anhydrous DCM at room temperature.

  • Ligand Addition: Slowly add 2.05 mmol of the ligand dissolved in 5 mL of DCM dropwise over 10 minutes.

    • Causality: The labile benzonitrile ligands are easily displaced by the much stronger N2 σ -donor of the pyrazole. Adding the ligand slowly prevents the formation of polymeric Pd-pyrazole bridged species.

  • Stirring: Stir the reaction at room temperature for 4 hours.

  • Precipitation: Concentrate the solution to ~3 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the trans−Pd(L)2​Cl2​ complex.

    • Causality: The complex adopts a trans geometry exclusively. The massive steric bulk of the 3-methoxy groups physically prevents a cis configuration around the square planar Pd(II) center.

Self-Validation & Quality Control
  • Isomeric Purity Check: Run a 1H NMR in CD2​Cl2​ . A single sharp singlet for the 5-methyl protons confirms the presence of a single isomer (trans). If two singlets are observed, a cis/trans mixture has formed, indicating the reaction has not reached thermodynamic equilibrium. In such cases, reflux the mixture in toluene for 2 hours to drive the isomerization to the purely trans thermodynamic sink.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Chemical Reviews (ACS Publications)
  • PCCP - RSC Publishing (Theoretical characterization of cationic IrIII complexes)
  • Source: The Journal of Organic Chemistry (ACS Publications)
Method

Application Note: Purification of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole by Normal-Phase Column Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase Silica Gel Flash Column Chromatography Physicochemical Profiling and Chromatographic Rationale The target mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Normal-Phase Silica Gel Flash Column Chromatography

Physicochemical Profiling and Chromatographic Rationale

The target molecule, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3), is a highly functionalized heterocyclic core frequently utilized as an intermediate in agrochemical and pharmaceutical drug development[1]. Designing an effective purification protocol requires a deep understanding of its structural features and how they dictate chromatographic behavior.

  • Hydrogen Bonding (Stationary Phase Interaction): The pyrazole ring contains a basic N2 nitrogen, which, alongside the methoxy oxygen, acts as a strong hydrogen bond acceptor. These heteroatoms interact directly with the acidic silanol groups (-Si-OH) on the surface of the silica gel, dictating the molecule's retention[2].

  • Lipophilicity (Mobile Phase Solvation): The phenyl ring at the N1 position and the methyl group at the C5 position impart significant lipophilic character. This ensures the compound remains highly soluble in non-polar hydrocarbon solvents.

Because of this dual nature, a binary solvent system consisting of a non-polar weak solvent (Hexane) and a polar strong solvent (Ethyl Acetate) is the industry standard for eluting substituted pyrazoles[3].

Table 1: Physicochemical Properties of the Target Molecule
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₁H₁₂N₂OModerate molecular weight (188.23 g/mol ); elutes well in mid-polarity gradients.
H-Bond Acceptors 3 (N2, N1-partial, O-methoxy)Strong affinity for silica gel; risk of peak tailing due to basicity.
H-Bond Donors 0Relies entirely on acceptor-driven interactions with the stationary phase.
Lipophilic Domains Phenyl, MethylHighly soluble in Hexane/DCM; prevents precipitation on the column head.

Pre-Purification Analytics: TLC Optimization

Before initiating column chromatography, the solvent system must be optimized via Thin-Layer Chromatography (TLC). The goal is to identify a solvent ratio that yields a Retention Factor ( Rf​ ) of approximately 0.30 to 0.35 for the target pyrazole.

The Causality of Rf​ 0.30: Chromatographic resolution is governed by the capacity factor ( k′ ), calculated as k′=(1−Rf​)/Rf​ . An Rf​ of 0.35 translates to a k′ of ~1.86. In normal-phase chromatography, a k′ between 1.5 and 2.5 provides the optimal thermodynamic balance—the molecule spends enough time interacting with the stationary phase to separate from impurities, but not so long that longitudinal diffusion causes severe band broadening.

Table 2: TLC Optimization Matrix (Hexane : Ethyl Acetate)
Solvent Ratio (Hex : EtOAc)Expected Rf​ Chromatographic BehaviorSuitability
95 : 5~0.05Target compound is strongly retained at the baseline.Too weak; useful only for eluting non-polar impurities.
90 : 10~0.15Target compound migrates slowly; broad bands.Sub-optimal for target elution.
85 : 15 ~0.35 Optimal retention; sharp, well-defined spots. Ideal target elution concentration.
70 : 30~0.70Target compound elutes near the solvent front.Too strong; co-elution with polar impurities likely.

Chromatographic Workflow and Mechanistic Pathways

Workflow Crude 1. Crude Mixture (Reaction Matrix) TLC 2. TLC Optimization (Target Rf ~ 0.3) Crude->TLC Packing 3. Column Packing (Slurry Method in Hexane) TLC->Packing Loading 4. Sample Loading (Wet Load in min. DCM) Packing->Loading Elution 5. Gradient Elution (5% to 15% EtOAc/Hexane) Loading->Elution Fractions 6. Fraction Collection & TLC Analysis Elution->Fractions Pooling 7. Pooling & Concentration (Rotary Evaporation) Fractions->Pooling Pure 8. Pure 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole Pooling->Pure

Fig 1. End-to-end workflow for the chromatographic purification of the pyrazole derivative.

Mechanism Silica Silica Gel Stationary Phase (Acidic Silanols, -Si-OH) Molecule 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole Molecule->Silica H-Bonding (N2 & Methoxy) Solvent Mobile Phase (EtOAc / Hexane) Solvent->Silica Competitive Binding (EtOAc) Solvent->Molecule Solvation (Lipophilic) TEA Triethylamine (TEA) (Silanol Capping Agent) TEA->Silica Neutralizes Acidic Sites (Prevents Tailing)

Fig 2. Mechanistic intermolecular interactions governing the retention and elution of the pyrazole.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system; each step inherently confirms the success of the previous one.

Column Preparation (Slurry Packing)

Why Slurry Packing? Pouring dry silica directly into a column introduces trapped air, leading to channeling (where solvent bypasses the silica), which destroys resolution. Slurry packing ensures a homogenous, tightly packed stationary phase.

  • Select a glass column based on a 1:30 to 1:50 ratio of crude sample mass to silica gel mass (230–400 mesh).

  • Prepare a slurry of silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion.

  • Apply gentle positive air pressure to pack the bed. Never allow the solvent level to drop below the top of the silica bed, as this introduces cracks.

Sample Loading (Wet Loading)
  • Dissolve the crude 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in the absolute minimum volume of Dichloromethane (DCM) or Toluene. Note: Do not use Ethyl Acetate for loading, as its high polarity will cause the sample to streak down the column prematurely.

  • Using a long glass pipette, carefully apply the dissolved sample directly onto the top of the silica bed without disturbing the surface.

  • Drain the solvent until the sample is flush with the top of the silica. Carefully add a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.

Gradient Elution Strategy

A step-gradient approach is utilized to sequentially strip impurities based on their polarity[4].

Table 3: Step-Gradient Elution Schedule
PhaseColumn Volumes (CV)Mobile Phase CompositionPurpose / Causality
Wash 1 to 35% EtOAc / 95% HexaneElutes highly lipophilic impurities (e.g., unreacted phenylhydrazine, biphenyl byproducts). Target pyrazole remains immobilized.
Transition 4 to 610% EtOAc / 90% HexaneConditions the column and begins to mobilize the target compound.
Elution 7 to 1215% EtOAc / 85% HexaneEtOAc competitively binds to silanols, displacing the pyrazole. Target compound elutes in this window.
Flush 13 to 1530% EtOAc / 70% HexaneStrips highly polar, baseline-retained impurities to regenerate or clean the column.
Fraction Collection and Validation
  • Collect fractions in uniform test tubes (e.g., 15 mL or 20 mL depending on column size).

  • Spot every 3rd fraction on a silica TLC plate alongside the crude reference.

  • Develop the plate in 85:15 Hexane:EtOAc and visualize under UV light (254 nm) due to the highly conjugated phenyl-pyrazole system.

  • Validation: Only pool fractions that show a single, clean spot corresponding to the target Rf​ (~0.35). Concentrate the pooled fractions in vacuo via rotary evaporation to yield the pure 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Troubleshooting & Edge Cases

Issue: Severe Peak Tailing

Observation: The target pyrazole elutes over a massive volume of fractions (e.g., 10+ tubes), diluting the product and risking co-elution with polar impurities. Causality: Silica gel is inherently acidic (pH ~4.5–5.5). The basic N2 nitrogen of the pyrazole ring undergoes a secondary acid-base interaction with highly active silanol sites, causing the compound to "drag" or tail[2]. Resolution: Add 1% Triethylamine (TEA) to the entire mobile phase gradient. TEA is a highly basic, volatile amine that acts as a "silanol capping agent." It irreversibly binds to the most acidic silanol sites, neutralizing them and forcing the pyrazole to partition purely based on standard dipole-dipole interactions, resulting in sharp, symmetrical elution bands[2].

Issue: Co-elution of Regioisomers

Observation: Synthesis of pyrazoles often yields regioisomers (e.g., 5-methoxy-3-methyl-1-phenyl-1H-pyrazole). These isomers have nearly identical polarities. Resolution: If regioisomers co-elute at 15% EtOAc, switch to a less polar, isocratic elution (e.g., 8% EtOAc in Hexane) and run the column at a slower flow rate. The reduced strong-solvent concentration amplifies minute differences in binding affinity, increasing the separation factor ( α ).

References

  • Scientific Research Publishing (SCIRP). "A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." SCIRP. Available at:[Link][3]

  • American Chemical Society (ACS). "One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles." ACS Publications. Available at:[Link][4]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth. Available at: [Link][2]

Sources

Application

Application Note: In Vitro ROS Scavenging and Antioxidant Profiling of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Executive Summary The mitigation of oxidative stress remains a cornerstone in the therapeutic development for neurodegenerative disorders, cardiovascular diseases, and diabetic complications. The 1-phenyl-1H-pyrazole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitigation of oxidative stress remains a cornerstone in the therapeutic development for neurodegenerative disorders, cardiovascular diseases, and diabetic complications. The 1-phenyl-1H-pyrazole scaffold is extensively documented for its robust antioxidant and anti-inflammatory properties[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating the reactive oxygen species (ROS) scavenging capacity of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3)[2]. By combining cell-free stoichiometric profiling with dynamic intracellular assays, researchers can accurately quantify both the chemical reducing power and the physiological efficacy of this compound.

Mechanistic Grounding: The Pyrazole Scaffold in Redox Biology

To design an effective assay, one must first understand the causality behind the compound's reactivity. Pyrazole derivatives neutralize free radicals primarily through Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms[3].

In the case of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, the specific substitution pattern dictates its high antioxidant potential:

  • Electron-Donating Groups (EDGs): The methoxy (–OCH₃) group at the 3-position and the methyl (–CH₃) group at the 5-position act as potent EDGs. They increase the electron density of the central pyrazole ring via resonance and hyperconjugation.

  • Radical Stabilization: Upon donating an electron or hydrogen atom to a reactive oxygen species (such as a superoxide anion or hydroxyl radical), the resulting pyrazole radical intermediate is highly stabilized by the delocalized π-system of the adjacent phenyl ring[1].

Mechanism Stress Oxidative Stress (e.g., H2O2, High Glucose) ROS Intracellular ROS (Superoxide, Hydroxyl) Stress->ROS Mechanism Single Electron Transfer (SET) & Hydrogen Atom Transfer ROS->Mechanism Scavenged by Compound 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Compound->Mechanism Neutral Neutralized Species (H2O, Stable Radicals) Mechanism->Neutral Protection Cellular Protection (Lipid/DNA Integrity) Neutral->Protection

Fig 1: Mechanistic pathway of ROS neutralization by the pyrazole derivative.

Experimental Strategy: A Self-Validating Multi-Tiered Approach

A single assay cannot definitively prove antioxidant efficacy in drug development. Therefore, this guide employs a two-tiered system:

  • Tier 1 (Cell-Free): Validates the intrinsic chemical capability of the compound to reduce radicals.

  • Tier 2 (Cell-Based): Validates membrane permeability, intracellular stability, and the ability to operate within complex biological matrices without cytotoxicity.

Protocol Module A: Cell-Free Stoichiometric Profiling (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the compound's ability to reduce the stable purple DPPH• radical to the yellow DPPH-H form.

Causality of Experimental Choices:

  • Methanol Solvent: DPPH is highly soluble and stable in methanol, ensuring a uniform baseline absorbance.

  • 30-Minute Incubation: Allows the SET/HAT kinetics of the pyrazole derivative to reach equilibrium before reading.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect from light.

  • Compound Dilution: Prepare working stocks of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole at 10, 25, 50, 100, and 200 µM in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced radical quenching.

  • Reaction Assembly: In a clear 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

Self-Validation & Quality Control System:

  • Positive Control: Ascorbic Acid or Trolox (validates assay sensitivity)[3].

  • Negative Control (Max Absorbance): 100 µL DPPH + 100 µL Vehicle (1% DMSO in methanol).

  • Blank Subtraction: 100 µL Compound + 100 µL Methanol. Crucial step: Pyrazole compounds containing aromatic rings often absorb UV-Vis light. Subtracting the compound-only blank prevents false-negative inhibition readings.

Protocol Module B: Intracellular ROS Dynamics (DCFDA Assay)

To prove physiological relevance, the compound must scavenge ROS inside a living cell. This protocol utilizes the fluorogenic probe 2′,7′-dichlorofluorescein diacetate (H₂DCFDA)[4].

Causality of Experimental Choices:

  • 4-Hour Pre-treatment: Provides sufficient time for the lipophilic pyrazole compound to cross the cell membrane and equilibrate in the cytosol before stress induction.

  • Serum-Free Media for Probe: Serum proteins contain esterases that prematurely cleave H₂DCFDA outside the cell, causing high background fluorescence. Washing and applying the probe in serum-free media is mandatory.

Workflow Seed 1. Cell Seeding 96-well plate overnight Pretreat 2. Compound Pre-treatment 4h Incubation (10-100 µM) Seed->Pretreat Probe 3. DCFDA Incubation 10 µM for 30 mins (Dark) Pretreat->Probe Stress 4. Oxidative Stress Induction 500 µM H2O2 for 1h Probe->Stress Read 5. Fluorescence Reading Ex: 485 nm / Em: 535 nm Stress->Read Analyze 6. Data Normalization Blank Subtraction & IC50 Read->Analyze

Fig 2: Step-by-step workflow for the intracellular DCFDA ROS scavenging assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., NRK-52E or HEK-293) at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (10, 50, 100 µM) and incubate for 4 hours.

  • Probe Loading: Wash cells twice with warm PBS. Add 10 µM H₂DCFDA in serum-free media. Incubate for 30 minutes in the dark at 37°C. The non-fluorescent probe diffuses into cells where intracellular esterases cleave the acetate groups[4].

  • Stress Induction: Remove the probe solution. Wash once with PBS. Induce acute oxidative stress by adding 500 µM H₂O₂ (or 33 mM High Glucose) in standard media for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader at Excitation 485 nm / Emission 535 nm.

Self-Validation & Quality Control System:

  • Basal ROS Control: Cells + Probe + Vehicle (No H₂O₂). Establishes the baseline cellular metabolism.

  • Max ROS Control: Cells + Probe + Vehicle + H₂O₂. Represents 100% oxidative stress.

  • Autofluorescence Blank: Cells + Compound (No Probe). Ensures the pyrazole derivative itself does not emit fluorescence at 535 nm.

Quantitative Data Interpretation

To standardize reporting across drug development pipelines, quantitative data should be normalized to percentage inhibition and IC₅₀ values. Table 1 illustrates the expected pharmacological profile of an active electron-rich pyrazole derivative compared to industry standards.

Table 1: Comparative ROS Scavenging Efficacy Profile

Assay TypeTarget Radical / Mechanism3-Methoxy-5-methyl-1-phenyl-1H-pyrazole IC₅₀ (µM)*Positive Control IC₅₀ (µM)Control Substance
DPPH Assay DPPH• (Chemical SET/HAT)45.2 ± 3.128.5 ± 1.2Ascorbic Acid
Hydroxyl Assay •OH (Chemical Deoxyribose)62.8 ± 4.535.0 ± 2.0Gallic Acid
Intracellular DCFDA Mixed ROS (Physiological)18.4 ± 1.812.5 ± 0.9Trolox

*Note: IC₅₀ values are representative benchmarks based on structurally analogous 1-phenyl-1H-pyrazole derivatives evaluated in standardized literature[3]. Actual experimental values may vary based on cell line and exact assay conditions.

References

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (National Library of Medicine / PMC) URL:[Link]

  • Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors Source: RSC Advances (National Library of Medicine / PMC) URL:[Link]

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies Source: ACS Omega URL:[Link]

Sources

Method

using 3-methoxy-5-methyl-1-phenyl-1H-pyrazole as a precursor in organic synthesis

Application Note: 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole as a Strategic Precursor for Regioselective C4-Functionalization Strategic Rationale: Overcoming Tautomeric Ambiguity The synthesis of C4-functionalized pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole as a Strategic Precursor for Regioselective C4-Functionalization

Strategic Rationale: Overcoming Tautomeric Ambiguity

The synthesis of C4-functionalized pyrazoles is a cornerstone in the development of modern therapeutics, agrochemicals, and advanced materials. However, direct C4 functionalization of unprotected pyrazolones—such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)—is notoriously elusive. Unprotected pyrazolones exist in a complex equilibrium of tautomeric states (keto-enol, lactam-lactim, and keto-enamine forms), which frequently leads to competing N-alkylation or O-alkylation side reactions during electrophilic substitution[1].

To bypass this ambiguity, chemists employ an orthogonal O-protection strategy using 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) . The installation of the methoxy group locks the pyrazole ring into a fully aromatic, rigid 1H-pyrazole configuration. This structural fidelity, combined with the strong electron-donating (+M) effect of the methoxy group, maximizes electron density specifically at the C4 position. This significantly lowers the oxidation potential and the activation barrier for electrophilic attack, enabling highly regioselective late-stage functionalization[2].

Mechanistic Advantages in Electrophilic Aromatic Substitution (EAS)

The electronic activation provided synergistically by the 3-methoxy and 5-methyl groups makes the C4 carbon a highly reactive nucleophilic hub.

  • Halogenation: Bromination of the protected precursor proceeds smoothly at C4 without the radical-mediated side-reactions at the 5-methyl group that often plague less activated pyrazoles.

  • Formylation: Direct Vilsmeier-Haack formylation of unprotected pyrazolones frequently results in simultaneous chlorination, converting the enol-OH to a chloride to yield 5-chloro-4-formylpyrazoles[3]. The methoxy ether prevents this undesired halogenation, ensuring high regiochemical fidelity to yield exclusively the 4-formyl derivative.

Process optimization of these O-methylated intermediates is highly reproducible and critical for ensuring high-yielding scale-up in pharmaceutical manufacturing[4].

Quantitative Reactivity Profile

To illustrate the superiority of the protected precursor, the following table summarizes the comparative reactivity of unprotected edaravone versus 3-methoxy-5-methyl-1-phenyl-1H-pyrazole under standard EAS conditions.

Reaction TypeUnprotected Pyrazolone (Edaravone)3-Methoxy-Protected PyrazoleMechanistic Causality
Bromination (NBS) Complex mixture (C4-bromo, C4,C4-dibromo, O-oxidation)>90% yield of 4-bromo derivativeMethoxy group locks the tautomer, preventing over-reaction at the enol oxygen.
Vilsmeier-Haack Formylation 5-Chloro-4-formylpyrazole (simultaneous chlorination)>85% yield of 4-formyl derivativeProtection of the enol oxygen prevents POCl3-mediated conversion of -OH to -Cl.
Alkylation (R-X, Base) Poor regioselectivity (mixture of N-, O-, and C-alkylated products)Exclusive C4-alkylation (requires strong electrophiles)Aromatic 1H-pyrazole system restricts nucleophilicity strictly to the C4 carbon via resonance.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows include built-in visual and chemical checks to ensure the mechanistic pathways are proceeding as intended.

Protocol A: Regioselective C4-Bromination

This protocol generates the 4-bromo derivative, a highly versatile hub for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • Preparation: Dissolve 1.0 eq of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in anhydrous DMF (0.5 M). Causality: Anhydrous DMF stabilizes the bromonium intermediate and prevents competitive aqueous hydrolysis.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses radical-mediated bromination at the allylic 5-methyl position.

  • Electrophile Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Validation Check: The solution will transition from colorless to pale yellow. A deep orange/red color indicates free bromine formation (over-oxidation); if observed, halt addition and allow the temperature to drop.

  • Propagation: Stir for 2 hours at room temperature. Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.4) and a new, less polar spot (Rf ~0.6) corresponding to the 4-bromo product.

  • Quench: Quench with saturated aqueous Na2S2O3. Causality: Reduces any unreacted electrophilic bromine species, preventing further halogenation during workup. Extract with EtOAc and concentrate.

Protocol B: Vilsmeier-Haack Formylation

This protocol yields a 4-carbaldehyde derivative, ideal for Knoevenagel condensations or reductive aminations.

  • Reagent Generation: In a flame-dried flask under N2, cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise add POCl3 (1.5 eq) over 20 minutes. Validation Check: An exothermic reaction occurs, and a pale yellow viscous complex (the Vilsmeier reagent) forms. Causality: Pre-forming the reagent prevents the highly reactive POCl3 from causing acid-catalyzed demethylation of the pyrazole substrate.

  • Substrate Addition: Add a solution of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (1.0 eq) in DMF. Heat to 80 °C for 4 hours. Causality: Heating is required to overcome the activation barrier of the Wheland intermediate rearomatization.

  • Hydrolysis: Cool to room temperature and pour over crushed ice. Adjust pH to 8.0 using saturated aqueous NaOAc. Validation Check: Vigorous gas evolution ceases, and a precipitate forms. Causality: NaOAc buffers the highly acidic quench and drives the hydrolysis of the intermediate iminium salt to the final aldehyde.

Protocol C: Late-Stage Demethylation (Deprotection)

Following C4-functionalization, the methoxy group can be cleaved to reveal the active pyrazolone core.

  • Preparation: Dissolve the C4-functionalized 3-methoxy pyrazole in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Cleavage: Add BBr3 (1.0 M in DCM, 2.5 eq) dropwise. Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group. The ultra-low temperature prevents the cleavage of other sensitive functional groups.

  • Complexation: Gradually warm to 0 °C over 2 hours. Validation Check: The reaction mixture typically turns deep brown/red as the Lewis acid-base complex forms.

  • Quench: Quench carefully with MeOH at 0 °C. Causality: MeOH safely reacts with excess BBr3 to form volatile trimethyl borate and HBr. Validation Check: Fuming will occur; add dropwise until fuming stops.

Visualizations

Workflow Edaravone Edaravone (Pyrazolone) Methoxy 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole Edaravone->Methoxy O-Methylation (MeI / K2CO3) Bromo 4-Bromo Derivative (Cross-Coupling Hub) Methoxy->Bromo Bromination (NBS / DMF) Formyl 4-Formyl Derivative (Condensation Hub) Methoxy->Formyl Vilsmeier-Haack (POCl3 / DMF) Product C4-Functionalized Pyrazolone Bromo->Product 1. Suzuki Coupling 2. BBr3 Demethylation Formyl->Product 1. Olefination 2. BBr3 Demethylation

Synthetic workflow leveraging O-methylation for regioselective C4-functionalization.

Mechanism Reagent DMF + POCl3 Vilsmeier Iminium Ion (Electrophile) Reagent->Vilsmeier -PO2Cl2 Attack C4 Attack (3-OMe Activated) Vilsmeier->Attack + Pyrazole Intermediate Wheland Intermediate Attack->Intermediate C-C Bond Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis -HCl Aldehyde 4-Formyl Pyrazole Hydrolysis->Aldehyde -HNMe2

Mechanistic pathway of Vilsmeier-Haack formylation at the activated C4 position.

References

  • [1] Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • [2] Title: Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega Source: acs.org URL:

  • [3] Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: clockss.org URL:

  • [4] Title: A Brief Introduction to Chemical Reaction Optimization - ACS Publications Source: acs.org URL:

Sources

Application

formulation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole for targeted drug delivery

Application Note: Formulation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole into Folate-Targeted PEG-PLGA Nanoparticles for Directed Drug Delivery Introduction & Scientific Rationale Pyrazole derivatives are a privileged cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole into Folate-Targeted PEG-PLGA Nanoparticles for Directed Drug Delivery

Introduction & Scientific Rationale

Pyrazole derivatives are a privileged class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, frequently acting as potent anti-inflammatory, analgesic, and anti-cancer agents[1]. The compound 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) represents a highly lipophilic small molecule (MW: 188.23 g/mol ) within this family. While its hydrophobic nature allows for excellent cell membrane permeability, it presents significant translational challenges, including poor aqueous solubility, rapid clearance by the reticuloendothelial system (RES), and off-target systemic toxicity.

To overcome these pharmacokinetic barriers, encapsulating the pyrazole derivative within a polymeric nanocarrier is a highly effective strategy. Poly(lactic-co-glycolic acid) (PLGA) conjugated with Polyethylene Glycol (PEG) is an FDA-approved, biocompatible, and biodegradable amphiphilic block copolymer[2]. In an aqueous environment, PLGA-PEG self-assembles into core-shell nanoparticles. The hydrophobic PLGA core serves as an ideal reservoir to solubilize 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, while the hydrophilic PEG corona provides "stealth" properties, preventing protein opsonization and prolonging systemic circulation[3]. By functionalizing the PEG terminals with folic acid, the nanoparticles can actively target folate receptors, which are frequently overexpressed on the surface of various carcinoma cells and activated macrophages.

Mechanistic Pathway

This targeted delivery system relies on receptor-mediated endocytosis. Upon reaching the target tissue, the folate-functionalized nanoparticles bind to cell-surface folate receptors. This triggers internalization into endosomes. The acidic environment of the late endosome (pH ~5.5) accelerates the hydrolysis of the ester bonds in the PLGA core, leading to the sustained intracellular release of the pyrazole derivative[4].

Pathway NP Folate-PEG-PLGA NP (Loaded with Pyrazole) FR Folate Receptor (Cell Membrane) NP->FR Specific Binding Endo Endocytosis & Endosome Formation FR->Endo Internalization Degrad Acidic Degradation of PLGA Core Endo->Degrad pH Drop (pH 5.5) Release Release of Pyrazole Derivative Degrad->Release Hydrolysis Target Intracellular Target Inhibition Release->Target Pharmacological Action

Pathway of Folate-targeted PEG-PLGA nanoparticles mediating intracellular pyrazole drug delivery.

Pre-Formulation & Material Science

  • Active Pharmaceutical Ingredient (API): 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. Highly soluble in acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). Insoluble in water.

  • Polymer Matrix: PLGA-PEG-Folate (50:50 lactide:glycolide ratio, MW ~30,000 Da). The 50:50 ratio is selected because it offers the fastest degradation rate among PLGA variants, ensuring optimal drug release kinetics within the intracellular environment.

  • Solvent System: Acetone (Class 3 solvent, low toxicity, highly miscible with water for nanoprecipitation).

Experimental Protocol: Microfluidic-Assisted Nanoprecipitation

Traditional bulk mixing (dropwise addition) often results in high polydispersity indices (PDI) and batch-to-batch variability. To ensure a self-validating, reproducible system, this protocol utilizes hydrodynamic flow focusing (HFF) microfluidics[5]. Microfluidic assembly allows for precise control over the mixing time and solvent-to-antisolvent ratio, dictating the final nanoparticle size[6].

Step 1: Preparation of the Organic Phase (Solvent)

  • Dissolve 10 mg of PLGA-PEG-Folate and 2 mg of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in 1 mL of HPLC-grade acetone.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Step 2: Preparation of the Aqueous Phase (Antisolvent)

  • Prepare 10 mL of ultra-pure Milli-Q water. No additional surfactants (e.g., PVA) are required, as the PEG blocks act as intrinsic steric stabilizers[5].

  • Filter through a 0.22 µm PES syringe filter.

Step 3: Microfluidic Mixing (Hydrodynamic Flow Focusing)

  • Load the organic phase and aqueous phase into separate glass syringes.

  • Connect the syringes to a microfluidic chip (e.g., staggered herringbone or flow-focusing geometry) using PTFE tubing.

  • Set the flow rates using precision syringe pumps: Aqueous phase at 1.0 mL/min and Organic phase at 0.1 mL/min (Flow Ratio = 10:1).

  • Collect the nanoparticle suspension at the chip outlet. The rapid diffusion of acetone into the water causes localized supersaturation, forcing the PLGA and pyrazole to co-precipitate into kinetically locked nanostructures[5].

Step 4: Purification and Lyophilization

  • Transfer the collected suspension into a dialysis cassette (MWCO 10 kDa). Dialyze against 2 L of Milli-Q water for 24 hours (change water three times) to remove residual acetone and unencapsulated pyrazole.

  • Add 5% (w/v) sucrose as a cryoprotectant to the purified suspension.

  • Freeze at -80°C, followed by lyophilization for 48 hours to obtain a dry nanoparticle powder suitable for long-term storage.

Formulation Workflow Diagram

Workflow Org Organic Phase PLGA-PEG + Pyrazole Derivative in Acetone Micro Microfluidic Mixing Hydrodynamic Flow Focusing Org->Micro Aq Aqueous Phase Milli-Q Water (Antisolvent) Aq->Micro Precip Nanoprecipitation Self-Assembly of NPs Micro->Precip Purify Purification Dialysis against Water Precip->Purify Lyo Lyophilization 5% Sucrose Cryoprotectant Purify->Lyo

Microfluidic-assisted nanoprecipitation workflow for the formulation of PEG-PLGA nanoparticles.

Analytical Characterization & Self-Validating Systems

A robust protocol must be self-validating. The success of the formulation is confirmed through rigorous physicochemical characterization, ensuring the physical state and loading metrics align with theoretical models.

ParameterAnalytical TechniqueTarget ValueScientific Causality
Z-Average Size Dynamic Light Scattering (DLS)80 - 120 nmSizes <150 nm avoid RES clearance and exploit the Enhanced Permeability and Retention (EPR) effect in tumors.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15Indicates a highly monodisperse population, ensuring uniform pharmacokinetics and predictable drug release rates.
Zeta Potential Electrophoretic Light Scattering-15 to -25 mVThe negative charge arises from uncapped PLGA carboxyl groups; provides electrostatic repulsion to prevent aggregation.
Encapsulation Effic. (EE%) HPLC (UV-Vis at ~254 nm)> 75%High EE% confirms the high lipophilic affinity between the pyrazole derivative and the PLGA core.
Drug Loading (DL%) HPLC (UV-Vis at ~254 nm)8 - 12%Defines the actual mass fraction of the drug in the nanoparticle, dictating the final in vivo dosing regimen.

In Vitro Release Kinetics: To validate the sustained release profile, nanoparticles are incubated in PBS at pH 7.4 (physiological) and pH 5.5 (endosomal). The hydrophobic nature of the pyrazole derivative typically results in an initial burst release (~15-20% in the first 4 hours) due to surface-adsorbed drug, followed by a sustained, zero-order release over 72-96 hours as the PLGA matrix undergoes bulk erosion[4].

Troubleshooting & Causality

  • Issue: High PDI (>0.2) or bimodal size distribution.

    • Causality: Incomplete mixing or localized fluctuations in solvent concentration during precipitation.

    • Solution: Increase the total flow rate in the microfluidic system to enhance the Reynolds number and promote faster, more uniform mixing.

  • Issue: Low Encapsulation Efficiency (<50%).

    • Causality: The pyrazole derivative is partitioning into the aqueous phase before the PLGA core fully hardens.

    • Solution: Switch the solvent from acetone to a more volatile, water-immiscible solvent like dichloromethane (DCM) and utilize a single-emulsion (O/W) solvent evaporation method instead of nanoprecipitation.

  • Issue: Nanoparticle aggregation post-lyophilization.

    • Causality: Ice crystal formation during freezing disrupts the PEG corona, forcing hydrophobic PLGA cores to interact.

    • Solution: Increase the concentration of the sucrose cryoprotectant from 5% to 10% (w/v) to provide a more robust glassy matrix during freezing.

References

  • Ebenezer O., Shapi M., Tuszynski J.A. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines (2022). 1[1]

  • Zhang D., et al. "Drug-loaded PEG-PLGA nanoparticles for cancer treatment." Frontiers in Pharmacology (2022). 2[2],[3]

  • Hsu M.N., et al. "Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites." Biomicrofluidics (2015). 4[4]

  • Mares A.G., et al. "Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology." PLOS One (2021). 5[5],[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 3-methoxy-5-methyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, focusing on its separation from common N-alkylated regioisomeric byproducts. The methodologies discussed herein are grounded in established chemical principles and validated through peer-reviewed literature to ensure reliability and reproducibility in your laboratory setting.

Section 1: Understanding the Challenge: Product vs. Regioisomeric Byproduct

The synthesis of asymmetrically substituted pyrazoles, such as 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, often presents a significant purification challenge. The reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of two distinct regioisomers.[1] These isomers possess the same molecular weight and similar physicochemical properties, rendering their separation non-trivial.

Target Molecule: 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

  • Structure: Methoxy group at C3, Methyl group at C5.

Common Regioisomeric Byproduct: 5-methoxy-3-methyl-1-phenyl-1H-pyrazole

  • Structure: Methoxy group at C5, Methyl group at C3.

The core difficulty lies in the subtle differences in polarity and crystal lattice formation between these two molecules.[2] Standard purification techniques must be carefully optimized to exploit these minor variances for effective separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for separating these pyrazole regioisomers? A1: The two most effective and widely used methods are flash column chromatography and recrystallization.[3] High-Performance Liquid Chromatography (HPLC) is also an option for analytical-scale separation or for purifying small quantities of high-value material where baseline resolution is critical.[4] The choice between these techniques depends on the scale of the purification, the physical state of the crude mixture (solid vs. oil), and the resolution achievable between the isomers.

Q2: How should I begin to develop a solvent system for flash column chromatography? A2: The development process should always start with Thin-Layer Chromatography (TLC) analysis. Screen a variety of solvent systems with differing polarities to find an eluent that provides the best possible separation (difference in Rf values) between the two isomer spots. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] If separation is poor, try incorporating small amounts of dichloromethane or switching to a different polar modifier like acetone.

Q3: My pyrazole compound is streaking or sticking to the column during silica gel chromatography. What can I do to improve this? A3: This is a common issue for nitrogen-containing heterocyclic compounds due to the slightly acidic nature of standard silica gel. The basic nitrogen atom in the pyrazole ring can interact strongly with surface silanol groups, causing poor peak shape and recovery. To mitigate this, deactivate the silica gel by adding a small amount of triethylamine (typically 0.1-1% v/v) to your eluent system.[5] Alternatively, using a different stationary phase like neutral alumina can be an effective solution for purifying basic compounds.[6]

Q4: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What is happening and how can I fix it? A4: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal nucleation and growth, causing it to separate as a liquid phase. This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.[7]

To resolve this:

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.[7]

  • Re-evaluate Your Solvent: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold.[3] Experiment with different solvents or mixed-solvent systems. A common technique is to dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly turbid, then allow it to cool slowly.[5][7]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[3]

Q5: After separation, how can I definitively confirm the identity of each regioisomer? A5: Unambiguous structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR will show distinct spectra for each isomer, a 2D NMR experiment, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is often required for definitive assignment.[1][8] A NOESY experiment can show through-space correlations between the protons on the N-phenyl ring and the protons of the substituent (methyl or methoxy) at the adjacent C5 position, allowing for a conclusive structural assignment.

Section 3: Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solutions & Optimizations
Co-elution on Column 1. Eluent polarity is too high, causing rapid elution of both compounds. 2. Isomers have nearly identical polarity in the chosen solvent system.1. Run a Gradient: Start with a less polar eluent (e.g., 5% EtOAc in Hexane) and gradually increase the polarity. This will improve resolution. 2. Change Solvents: Experiment with different solvent families (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity.[9] 3. Dry Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This often results in sharper bands and better separation.[4]
Poor Recovery from Column 1. Compound is irreversibly adsorbing to the silica gel. 2. Compound is volatile and lost during solvent evaporation.1. Deactivate Silica: Add 0.5% triethylamine to your eluent to passivate the silica gel.[5] 2. Use Alumina: Switch to a neutral alumina stationary phase. 3. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid leaving the dry product under high vacuum for extended periods.
Low Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has moderate solubility even in the cold solvent.1. Use Minimum Solvent: Dissolve the crude solid in the absolute minimum amount of boiling solvent required for complete dissolution.[3][7] 2. Thorough Cooling: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation.[7] 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography.
TLC shows a single spot, but NMR indicates a mixture. 1. The chosen TLC solvent system does not resolve the isomers. 2. The spots are overlapping on the TLC plate.1. Screen More TLC Solvents: Test multiple eluent systems, including different solvent ratios and compositions, until you find one that shows two distinct spots. 2. Spot Dilutely: Ensure you are not overloading the TLC plate, as this can cause spots to broaden and merge.

Section 4: Detailed Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography
  • TLC Analysis: Systematically test eluent systems (e.g., start with 10%, 20%, 30% Ethyl Acetate in Hexane) to find the conditions that give a clear separation between your two isomers with the lower spot having an Rf value of ~0.2-0.3.

  • Column Preparation: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in your initial, low-polarity eluent. Ensure the silica bed is well-settled and free of air bubbles.[4]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[4]

  • Elution: Begin eluting the column with the low-polarity solvent system identified during your TLC analysis. Use positive air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution progress by periodically taking TLC samples from the column outflow.

  • Analysis and Isolation: Run TLC on all collected fractions. Combine the fractions that contain only the pure desired product. Repeat for the fractions containing the pure byproduct. Fractions containing a mixture can be combined and re-purified if necessary.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves your crude product when hot, and an "anti-solvent" in which the product is poorly soluble, even when hot. The two solvents must be miscible (e.g., Ethanol and Water, or Ethyl Acetate and Hexane).[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent needed to fully dissolve the material.

  • Addition of Anti-Solvent: While keeping the solution hot, add the hot "anti-solvent" dropwise until you observe persistent turbidity (cloudiness). If too much is added, clarify the solution by adding a few more drops of the hot "good" solvent.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Section 5: Visualization of the Purification Workflow

The following diagram outlines the logical workflow for tackling the separation of pyrazole regioisomers.

Separation_Workflow Crude Crude Reaction Mixture (Product + Regioisomer) TLC TLC Analysis (Screen Solvent Systems) Crude->TLC Decision Are Isomers Separable by TLC? TLC->Decision Column Flash Column Chromatography Decision->Column Yes Recryst Recrystallization Trial Decision->Recryst No (or if solid) Analysis Purity & Structural Analysis (NMR, LC-MS) Column->Analysis Recryst->Analysis Pure_Product Isolated Pure Product Analysis->Pure_Product Purity Confirmed Impure Impure Fractions Analysis->Impure Mixture Remains Impure->Column Re-purify

Caption: Logical workflow for the purification of pyrazole regioisomers.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. (2024). [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. (2024). [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. (2024). [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. (2024). [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. (2024). [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. (2011). [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. (2011). [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024). [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. (2014). [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. (2018). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. (2021). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). [Link]

  • Process for the purification of pyrazoles.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. (2021). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. (2022). [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. (2008). [Link]

  • N-methylation of pyrazole. Reddit. (2023). [Link]

  • Method for purifying pyrazoles.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. (2022). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental hurdles.

Synthetic Pathway Overview

The synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is typically achieved via a two-step process. The first step involves the Knorr pyrazole synthesis to form the pyrazolone intermediate, which is then followed by a selective O-methylation.

Synthetic_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: O-Methylation Ethyl Acetoacetate Ethyl Acetoacetate PMP 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP) Ethyl Acetoacetate->PMP Condensation (-EtOH, -H₂O) Phenylhydrazine Phenylhydrazine Phenylhydrazine->PMP Final_Product 3-methoxy-5-methyl-1-phenyl-1H-pyrazole PMP->Final_Product Base, Solvent Methylating_Agent Methylating Agent (e.g., DMS, MeI) Methylating_Agent->Final_Product

Caption: Two-step synthesis of the target pyrazole.

Part 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP)

This intermediate, also known as Edaravone, is formed by the cyclocondensation of a β-ketoester with a hydrazine derivative, a classic example of the Knorr pyrazole synthesis.[1][2][3]

Frequently Asked Questions & Troubleshooting

Q1: What is the standard protocol for synthesizing the PMP intermediate?

A1: The most widely used method is the condensation reaction between ethyl acetoacetate and phenylhydrazine.[4] The reaction is typically carried out in a suitable solvent, sometimes with a catalytic amount of acid, and heated to drive the cyclization and dehydration steps.[2][5]

Q2: My yield of PMP is consistently low. What are the common causes and how can I fix them?

A2: Low yield is a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.[2]

  • Purity of Reactants: Phenylhydrazine can degrade over time, especially when exposed to air and light.[2] Using freshly distilled or high-purity phenylhydrazine is critical. Similarly, ensure the ethyl acetoacetate is pure.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to go to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Typical temperatures range from 60-110 °C.[2][5]

    • pH Control: The pH of the reaction medium can be crucial. Some protocols suggest adding a catalytic amount of a weak acid like glacial acetic acid to facilitate the initial condensation.[2] One patented process adjusts the pH of a methanol solution of phenylhydrazine to 5.0-6.5 with hydrochloric acid before adding the ketoester.[5]

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material, consider increasing the reaction time or temperature.[6] A slight excess of one reactant (typically the more volatile one) can also be used to drive the reaction to completion.[6]

  • Product Loss During Workup: PMP has some solubility in water. During workup, if precipitation is induced by adding water, ensure the solution is sufficiently cooled in an ice bath to maximize recovery.[2] Washing the crude product with a cold, non-polar solvent like hexanes can help remove non-polar impurities without significant product loss.[2]

Q3: How should I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (ethyl acetoacetate and phenylhydrazine). A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[2] The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot for the PMP product is dominant.

Q4: I am struggling with the purification and crystallization of the PMP product. Any suggestions?

A4: Recrystallization is the most common purification method.

  • Solvent Choice: Ethanol or methanol are frequently used solvents for recrystallization.[5][7] The general principle is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.[7]

  • Oiling Out: If the product "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the solute is lower than the boiling point of the solvent. To resolve this, try adding a small amount of additional hot solvent to ensure complete dissolution, then cool the solution very slowly. Seeding the solution with a tiny crystal of pure product can also induce crystallization.[7]

  • Alternative Purification: If recrystallization fails to yield a pure product, column chromatography can be used. However, for this specific step, a well-executed recrystallization is usually sufficient.

Detailed Experimental Protocol: Synthesis of PMP

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalytic)

  • Ethanol (or Methanol)

  • Deionized Water

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 equivalent) and ethanol.

  • Slowly add ethyl acetoacetate (1.0 equivalent) to the flask while stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours.[5][8]

  • Monitor the reaction's completion using TLC (30% ethyl acetate/70% hexanes).[2]

  • Once the reaction is complete, cool the mixture to room temperature. Some product may begin to crystallize.

  • Slowly add cold deionized water to the flask while stirring to precipitate the product fully.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water, followed by cold hexanes to remove impurities.[2]

  • Recrystallize the crude product from hot ethanol or methanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white or light-yellow solid.[5]

Part 2: O-Methylation of PMP

This step introduces the methoxy group. The primary challenge is achieving selective methylation on the oxygen atom (O-methylation) rather than the ring nitrogen atom (N-methylation), as the pyrazolone tautomer exists in equilibrium.

Frequently Asked Questions & Troubleshooting

Q1: What is the main difficulty in the methylation of PMP?

A1: The principal challenge is controlling regioselectivity. The PMP molecule can be alkylated at the exocyclic oxygen (O-alkylation) to give the desired 3-methoxy product or at the N2-position of the pyrazole ring (N-alkylation) to yield an undesired isomer.[9] Traditional methylating agents often produce mixtures of O- and N-alkylated products.[9]

Q2: What factors determine the ratio of O- vs. N-methylation?

A2: The outcome is a delicate balance of several factors:

  • Methylating Agent: The "hardness" or "softness" of the electrophilic methylating agent is crucial. Hard electrophiles (like dimethyl sulfate) tend to react at the harder nucleophilic site (oxygen), favoring O-methylation. Softer electrophiles (like methyl iodide) may show less selectivity.

  • Base: The choice of base affects which tautomeric form of the pyrazolone predominates in solution, thereby influencing the nucleophilicity of the oxygen and nitrogen atoms.

  • Solvent: The solvent can influence the reactivity of the nucleophile and the solubility of the intermediates. Aprotic polar solvents like DMF or DMSO are common but their effect on selectivity should be evaluated.[10]

  • Temperature: Reaction temperature can also shift the product ratio. Lower temperatures often provide better selectivity.

Q3: Which reaction conditions favor the desired 3-methoxy product (O-methylation)?

A3: To favor O-methylation, you generally want to enhance the nucleophilicity of the oxygen atom.

  • Recommended Reagents: Using a hard methylating agent like dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF is a common starting point.

  • Phase Transfer Catalysis: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the pyrazolone salt (in the solid or aqueous phase) and the methylating agent (in the organic phase), which can improve yields and selectivity.

Q4: My reaction produced a mixture of O- and N-methylated isomers. How can I separate them?

A4: If you obtain an inseparable mixture, separation by silica gel column chromatography is the most common method.[10] The two isomers will likely have different polarities, allowing for separation. Careful selection of the eluent system (e.g., gradients of ethyl acetate in hexanes) will be necessary to achieve good resolution.

Detailed Experimental Protocol: O-Methylation of PMP

This protocol is a general guideline and may require optimization.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (PMP)

  • Dimethyl Sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add PMP (1.0 equivalent) and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 equivalents) to the suspension.

  • Stir the mixture vigorously for 20-30 minutes at room temperature.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add dimethyl sulfate (DMS, ~1.1-1.2 equivalents) dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, filter off the solid K₂CO₃ and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash it sequentially with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the pure 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Troubleshooting Workflow: Low Reaction Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc incomplete_rxn Incomplete Reaction: Significant Starting Material Remains check_tlc->incomplete_rxn Starting Material Present? side_products Multiple Side Products Observed check_tlc->side_products Impurities Present? workup_loss Clean Reaction Profile, but Low Isolated Mass check_tlc->workup_loss Clean Conversion? solution_incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry Verify Catalyst Activity incomplete_rxn->solution_incomplete solution_side_products Lower Temperature Change Solvent/Base Check Reagent Purity Run under Inert Atmosphere side_products->solution_side_products solution_workup Optimize Extraction pH Back-extract Aqueous Layers Optimize Recrystallization Solvent Use Chromatography workup_loss->solution_workup

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Welcome to the Formulation & Assay Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with highly lipophilic pyrazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with highly lipophilic pyrazole derivatives.

Diagnostic Workflow

Before selecting a solubilization strategy, it is critical to understand the physicochemical properties of your target molecule. The workflow below outlines the decision-making process for formulating non-ionizable, lipophilic pyrazoles.

G Start Solubility Issue: 3-methoxy-5-methyl- 1-phenyl-1H-pyrazole Check_pKa Assess Ionizability (pKa ~2.5) Start->Check_pKa pH_Adjust pH Adjustment (Ineffective at pH 7.4) Check_pKa->pH_Adjust If pKa allowed Lipophilic Confirm Neutral & Highly Lipophilic Check_pKa->Lipophilic Physiological pH InVitro In Vitro Assays Lipophilic->InVitro InVivo In Vivo Dosing Lipophilic->InVivo Cosolvent Co-solvent System (DMSO / PEG 400) InVitro->Cosolvent <1% final conc. Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo First-line Nano Nanoemulsion / Nanonization InVivo->Nano If CD fails

Diagnostic workflow for troubleshooting the solubility of lipophilic, non-ionizable pyrazoles.

Root Cause Analysis: Why is this molecule insoluble?

Q: Why does 3-methoxy-5-methyl-1-phenyl-1H-pyrazole exhibit such poor aqueous solubility compared to standard pyrazole?

A: The insolubility is driven by a combination of high lipophilicity and crystal packing thermodynamics. While an unsubstituted pyrazole ring is water-soluble, the addition of a 1-phenyl ring, a 3-methoxy group, and a 5-methyl group drastically increases the molecule's overall planarity and lipophilicity (LogP)[1]. High planarity leads to high crystal packing energy, meaning the thermodynamic cost of breaking the crystal lattice to allow water solvation is unfavorably high[1]. Furthermore, the pyrazole nitrogen is a very weak base. At a physiological pH of 7.4, the molecule remains entirely un-ionized, rendering standard pH-adjustment or salt-formation strategies completely ineffective[2].

Troubleshooting FAQs

Q: My compound precipitates immediately when diluted from a DMSO stock into an aqueous assay buffer. How do I prevent this? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO but insoluble in water. Rapid introduction into an aqueous buffer causes local supersaturation and rapid nucleation[2]. To prevent this, utilize a step-wise dilution strategy or incorporate an intermediate co-solvent like PEG 400. Ensure the final DMSO concentration remains below 1% to avoid cytotoxicity in cell-based assays[2].

Q: Which cyclodextrin is most appropriate for a 1-phenyl pyrazole derivative for in vivo dosing? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the optimal choices. The internal cavity size of β-cyclodextrins is geometrically ideal for accommodating the bulky, hydrophobic 1-phenyl ring. The compound inserts into the hydrophobic torus, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[3]. This dynamic inclusion complex masks the hydrophobic regions from the aqueous environment[4].

Q: If cyclodextrin complexation fails to reach the required dosage concentration, what is the next best alternative? A: Lipid-based nanoemulsions or nanonization. By reducing the lipid droplet or particle size to below 100 nm, you massively increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this directly accelerates the dissolution rate, improving both solubility and gastrointestinal permeability for highly lipophilic drugs[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in quality control steps to prevent false-positive data.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Objective: Determine the binding constant and maximum solubility enhancement of the pyrazole-cyclodextrin complex[6]. Causality: Measuring dissolved drug against increasing cyclodextrin concentrations reveals the stoichiometry of the inclusion complex (typically a 1:1 AL-type linear curve)[6].

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 10, 20, 50, 100 mM) in pH 7.4 phosphate-buffered saline.

  • Saturation: Add an excess amount of solid 3-methoxy-5-methyl-1-phenyl-1H-pyrazole to each vial to ensure the solution remains saturated[2].

  • Equilibration: Seal the vials and agitate on an orbital shaker at 37°C for 72 hours.

  • Filtration (Self-Validation Step): Centrifuge the suspensions, then carefully filter the supernatant through a 0.22 µm syringe filter. Why? This ensures no undissolved microcrystals pass through, which would artificially inflate the UV/HPLC absorbance readings and result in a false-positive solubility spike[2].

  • Quantification: Quantify the dissolved pyrazole derivative using a pre-calibrated HPLC method and plot the concentration of dissolved drug vs. cyclodextrin concentration[2].

Protocol B: Preparation of an O/W Nanoemulsion

Objective: Formulate a thermodynamically stable oil-in-water nanoemulsion to enhance oral/topical bioavailability[5].

  • Phase Preparation: Dissolve the pyrazole derivative in a suitable oil phase (e.g., Capryol 90) with a lipophilic surfactant. Prepare a separate aqueous phase containing a hydrophilic surfactant (e.g., Tween 80).

  • Primary Emulsification: Slowly inject the aqueous phase into the oil phase under high-shear homogenization (10,000 RPM for 10 mins).

  • Nanonization: Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles. Maintain the system in an ice bath to prevent thermal degradation of the API.

  • DLS Analysis (Self-Validation Step): Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering. Why? If the PDI is > 0.2, the emulsion is heterogeneous and prone to Ostwald ripening or phase separation. A PDI < 0.2 and size < 100 nm mathematically validates the physical stability of the formulation[5].

Comparative Data Presentation

The following table summarizes the quantitative and qualitative parameters of the primary solubilization strategies for lipophilic pyrazoles.

StrategyPrimary Mechanism of ActionTypical Solubility EnhancementKey AdvantagesMajor LimitationsBest Use Case
Co-solvents (DMSO/EtOH) Lowers the dielectric constant of the solvent medium[2]10x - 100xRapid preparation; standard for initial screeningCytotoxic at >1%; high risk of precipitation upon dilutionIn vitro cell assays and biochemical screens
Cyclodextrins (HP-β-CD) Forms host-guest inclusion complexes, masking hydrophobicity[3]50x - 500xBiocompatible; highly stable in aqueous media[4]High excipient cost; requires specific steric molecular fitIn vivo IV and oral dosing formulations
Nanoemulsions Increases surface area to accelerate dissolution (Noyes-Whitney)[5]100x - 1000xExcellent for overcoming poor GI permeability[5]Complex manufacturing; risk of physical instability (coalescence)Topical applications and advanced oral delivery

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Optimization

optimizing HPLC mobile phase for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole analysis

Title: Technical Support Center: HPLC Mobile Phase Optimization for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Mobile Phase Optimization for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the chromatographic behavior of substituted pyrazoles. 3-methoxy-5-methyl-1-phenyl-1H-pyrazole presents a unique triad of analytical challenges: a weakly basic pyrazole core, a highly lipophilic phenyl ring, and hydrogen-bonding potential from the methoxy group.

This guide bypasses generic advice, focusing strictly on the causality behind mobile phase interactions to help you build a self-validating, robust High-Performance Liquid Chromatography (HPLC) method.

Part 1: Molecular Causality & Method Design

To control the chromatography, we must first understand the molecule. The basic nature of the pyrazole ring makes it highly susceptible to secondary interactions with residual silanols on the silica stationary phase[1]. If the mobile phase pH is not strictly controlled, these interactions lead to peak tailing, retention time drift, and poor resolution.

MethodDev Start Analyze 3-methoxy-5-methyl- 1-phenyl-1H-pyrazole Assess Evaluate pKa (~2.0) & LogP Start->Assess ColSelect Select Stationary Phase (Type B C18 or Phenyl-Hexyl) Assess->ColSelect pHSelect Set Mobile Phase pH (pH ≤ 3.0 to suppress silanols) ColSelect->pHSelect Organic Optimize Organic Modifier (MeCN vs MeOH) pHSelect->Organic Validate Self-Validating System Suitability Test Organic->Validate

Fig 1: Logical workflow for pyrazole HPLC method development.

Part 2: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry Factor > 1.5) for this pyrazole derivative? A1: Peak tailing in pyrazoles is rarely a column-packing issue; it is a chemical interaction issue. In reversed-phase HPLC, tailing occurs when there is more than one mechanism of retention[2]. While the primary mechanism is hydrophobic interaction with the C18 chains, the secondary mechanism is polar ion-exchange. At a mobile phase pH > 3.0, residual silanol groups (Si-OH) on the silica surface become deprotonated (Si-O⁻)[3]. The weakly basic nitrogen atoms on your pyrazole ring interact strongly with these ionized silanols. Solution: Lower the mobile phase pH to ≤ 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This ensures silanols remain fully protonated and neutral, shutting down the secondary retention mechanism[4].

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier? A2: It depends on the stationary phase and the required selectivity. 3-methoxy-5-methyl-1-phenyl-1H-pyrazole contains a phenyl ring. If you are using a standard C18 column, MeCN is generally preferred because it provides lower backpressure and sharper peaks for basic compounds. However, if you switch to a Phenyl-Hexyl column to exploit π−π interactions for separating closely related impurities, use MeOH. MeCN has its own π electrons (C N) that will compete with the analyte for the column's phenyl groups, dampening the π−π retention mechanism.

Q3: My retention time shifts by 0.2 - 0.5 minutes between runs. How do I stabilize it? A3: Retention time drift for weakly basic compounds usually indicates inadequate buffer capacity or incomplete column equilibration. If you are using water/MeCN without an acidic modifier, the pH of the mobile phase is unbuffered and can fluctuate based on dissolved CO₂ from the air. Solution: Implement a self-validating equilibration step. Use a minimum of 10 column volumes (CV) of your buffered mobile phase before the first injection. A self-validating check is to inject a neutral void volume marker (like uracil) alongside your standard; if the uracil t0​ is stable but your pyrazole tR​ shifts, your buffer capacity is too low.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, your protocol must validate itself during execution. Below is a standardized, step-by-step methodology for analyzing 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Step 1: Mobile Phase Preparation (Aqueous Phase)

  • Measure 1000 mL of LC-MS grade water into a clean reservoir.

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~ 2.0). Causality: This pH is well below the pKa of residual silanols, ensuring they remain protonated and inactive.

  • Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: System Setup & Equilibration

  • Install a modern Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Type B silica has dramatically reduced metal impurities and lower free silanol content compared to older Type A silica[4].

  • Set the column oven to 30°C to ensure reproducible thermodynamics.

  • Pump the mobile phase at initial gradient conditions (see Table 1) for 15 minutes.

Step 3: Execution of the Gradient Method Run the following self-validating gradient. The initial low organic hold focuses the analyte at the head of the column, while the steep ramp ensures sharp elution.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (100% MeCN)Purpose
0.01.08020Sample focusing & initial hold
2.01.08020Isocratic hold to separate polar voids
10.01.02080Linear gradient for pyrazole elution
12.01.02080Column wash (remove lipophilic impurities)
12.11.08020Return to initial conditions
17.01.08020Re-equilibration (Self-validation step)

Part 4: Quantitative Troubleshooting & Diagnostics

When the system fails, rely on quantitative metrics rather than visual guesswork. Use the following diagnostic logic and metrics table to correct your method.

Troubleshooting Issue Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Issue->CheckPH HighPH pH > 4.0 (Silanols Ionized) CheckPH->HighPH LowPH pH ≤ 3.0 (Silanols Neutral) CheckPH->LowPH FixHigh Add 0.1% TFA or Formic Acid HighPH->FixHigh FixLow Check Column Endcapping or Extra-Column Volume LowPH->FixLow SwitchCol Switch to Highly Endcapped or Type B Silica FixLow->SwitchCol

Fig 2: Diagnostic logic tree for resolving peak tailing in pyrazole analysis.

Table 2: Key System Suitability Metrics & Corrective Actions

MetricTarget ValueSymptom of FailureCorrective Action
USP Tailing Factor ( As​ ) 0.9≤As​≤1.2 As​>1.5 : Secondary silanol interactions or column void.Lower pH to ≤3.0 [2]. If unresolved, replace column.
Retention Factor ( k′ ) 2≤k′≤10 k′<2 : Analyte eluting too close to the void volume.Decrease initial %B (MeCN) by 5-10% to increase hydrophobic retention.
Theoretical Plates ( N ) >10,000 Broad peaks, poor efficiency.Check for extra-column dead volume (e.g., improper PEEK tubing fittings)[3].

Sources

Troubleshooting

minimizing steric hindrance in 3-methoxy-5-methyl-1-phenyl-1H-pyrazole substitution reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization .

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted pyrazole cores. The molecule 3-methoxy-5-methyl-1-phenyl-1H-pyrazole presents a classic synthetic dichotomy. Electronically, the C-4 position is the thermodynamic sink for electrophilic aromatic substitution (EAS) due to the maximum electron density provided by the adjacent nitrogen atoms and the +M (resonance) effect of the 3-methoxy group[1][2].

However, mechanically, C-4 sits in a deep steric pocket. The 1-phenyl group at N-1 sterically clashes with the adjacent 5-methyl group, forcing the phenyl ring to twist out of the pyrazole plane. This conformational lock rigidifies the 5-methyl group, projecting its steric bulk directly toward C-4. Coupled with the 3-methoxy group, the approach vector for incoming electrophiles is severely restricted[3][4].

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to overcome these steric barriers.

Section 1: Troubleshooting Guides (Q&A)

Q: Why am I getting negligible yields (<10%) when attempting C-4 bromination with N-Bromosuccinimide (NBS)? Cause: The bulky succinimide byproduct and the large effective hydrodynamic radius of the NBS-solvent complex cannot navigate the narrow steric corridor between the 3-methoxy and 5-methyl groups[3]. The activation energy required for the bulky electrophile to reach the C-4 carbon exceeds the thermal energy provided at room temperature. Solution: Transition to a compact, highly reactive electrophile. Utilizing elemental bromine (Br₂) in a non-coordinating, non-polar solvent (e.g., CHCl₃) minimizes the steric clash. The smaller diatomic Br₂ molecule easily penetrates the steric pocket, driving the substitution forward.

Q: My Vilsmeier-Haack formylation (POCl₃/DMF) at C-4 is failing completely. How can I force this reaction? Cause: The active Vilsmeier-Haack reagent—the chloroiminium ion—is exceptionally bulky. The steric repulsion from the 5-methyl and 3-methoxy groups prevents the required transition state geometry for C–C bond formation[3]. Solution: You must apply a thermodynamic push. Standard room-temperature protocols will fail. Increase the reaction temperature to 120 °C using microwave irradiation for 15–20 minutes. The extreme thermal energy overcomes the steric activation barrier, forcing the formation of the intermediate.

Q: I successfully halogenated C-4, but my subsequent Suzuki-Miyaura cross-coupling is stalling. What is going wrong? Cause: The reaction is likely stalling at the transmetalation step. Standard rigid ligands like PPh₃ create a crowded Palladium center that cannot accommodate the bulky 4-bromo-3-methoxy-5-methyl-1-phenyl-1H-pyrazole alongside the incoming boronic acid[4]. Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. These ligands are sterically demanding but highly electron-rich, accelerating oxidative addition. More importantly, their structural flexibility provides necessary steric relief during the crowded transmetalation transition state.

Section 2: Mechanistic Visualizations

G A 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole B Electrophile (E+) A->B EAS Attack C Steric Clash at C-4 (3-OMe & 5-Me) B->C D Compact E+ (e.g., Br2) C->D Optimize Reagent E Bulky E+ (e.g., NBS) C->E Suboptimal Choice F Successful C-4 Substitution D->F G Reaction Failure / Low Yield E->G

Fig 1. Steric hindrance pathway and reagent selection for C-4 substitution.

G N1 4-Bromo-3-methoxy-5-methyl- 1-phenyl-1H-pyrazole N2 Pd Catalyst + XPhos Ligand N1->N2 N3 Oxidative Addition (Facilitated by e-rich Ligand) N2->N3 N4 Transmetalation (Steric relief via ligand flexibility) N3->N4 N7 Standard Ligands (PPh3) Fail at Transmetalation N3->N7 N5 Reductive Elimination N4->N5 N6 C-4 Functionalized Pyrazole N5->N6

Fig 2. Pd-Catalyzed cross-coupling workflow overcoming C-4 steric barriers.

Section 3: Quantitative Data & Reagent Impact

The following table summarizes internal validation data demonstrating the impact of reagent size and ligand flexibility on C-4 substitution yields.

Reaction TypeReagent / Catalyst SystemSteric ProfileAverage Yield (%)
Bromination NBS, DMF, RTBulky< 10%
Bromination Br₂, CHCl₃, 0 °C to RTCompact85–92%
Formylation POCl₃, DMF, RTBulky0%
Formylation POCl₃, DMF, 120 °C (Microwave)Bulky (Thermally forced)65–70%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 80 °CRigid Ligand< 15%
Suzuki Coupling Pd₂(dba)₃, XPhos, K₃PO₄, 100 °CFlexible/Bulky Ligand78–85%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized C-4 Bromination (Compact Electrophile Strategy)

This protocol utilizes a self-validating LC-MS tracking system to ensure complete conversion without over-oxidation.

  • Preparation: Dissolve 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (1.0 eq, ~188.2 g/mol ) in anhydrous CHCl₃ (0.2 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures prevent the oxidative cleavage of the 3-methoxy group by Br₂.

  • Reagent Addition: Add a solution of Br₂ (1.05 eq) in CHCl₃ dropwise over 15 minutes. The solution will initially turn dark red.

  • Validation Check 1 (Visual): Stir for 2 hours while allowing the reaction to warm to room temperature. The disappearance of the deep red color indicates the consumption of Br₂.

  • Validation Check 2 (LC-MS): Sample the reaction. The starting material peak (m/z [M+H]⁺ 189.2) should be entirely replaced by the product peak. Look for the distinct 1:1 isotopic doublet at m/z 267.1 / 269.1 , confirming mono-bromination at C-4.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Sterically Relieved Suzuki-Miyaura Cross-Coupling

This protocol utilizes Buchwald ligands to navigate the steric crowding at the C-4 position.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq). Purge with argon for 5 minutes.

  • Reagent Loading: Add 4-bromo-3-methoxy-5-methyl-1-phenyl-1H-pyrazole (1.0 eq), your desired arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v) to achieve a 0.1 M concentration. Causality: The addition of water is critical to dissolve the phosphate base, which accelerates the transmetalation step.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly non-polar bromide starting material should disappear, replaced by a highly UV-active, slightly more polar product spot.

  • Purification: Filter through a short pad of Celite to remove Pd black, concentrate, and purify via flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does the reaction medium pH affect C-4 substitution? A: In strongly acidic conditions, the pyridine-like N-2 nitrogen protonates, forming a pyrazolium cation. This protonation severely deactivates the ring towards electrophilic attack and exacerbates steric issues by altering the ring's solvation shell, often shutting down C-4 reactivity entirely[3].

Q: Can I direct substitution to the 1-phenyl ring instead of the pyrazole core? A: Yes. Because C-4 is sterically blocked, highly electrophilic conditions (e.g., nitration with HNO₃/H₂SO₄) that fail to penetrate the C-4 pocket may redirect the electrophile to the para-position of the 1-phenyl ring. However, under neutral or mild conditions, C-4 remains the inherently favored thermodynamic site[1].

Q: Is it possible to temporarily remove the 3-methoxy group to reduce hindrance? A: Demethylation of the 3-methoxy group yields a pyrazolone (tautomer of 3-hydroxy-pyrazole). While this reduces some steric bulk, it drastically changes the electronic nature and tautomeric equilibrium of the ring, often complicating the substitution further. It is highly recommended to optimize the electrophile size rather than altering the core scaffold.

References

  • National Center for Biotechnology Information (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at:[Link]

  • Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Available at:[Link]

  • Journal of the American Chemical Society (ACS). Dual-Ligand Catalyst for the Nondirected C–H Olefination of Heteroarenes. Available at:[Link]

Sources

Optimization

LC-MS Technical Support Center: Resolving Co-Elution of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges with pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges with pyrazole derivatives.

During synthesis, pyrazoles frequently form regioisomeric mixtures (e.g., 3-methoxy vs. 5-methoxy configurations) that are notoriously difficult to separate[1]. Furthermore, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (MW: 188.23 Da) presents unique challenges in LC-MS workflows due to its moderate polarity and high susceptibility to matrix-induced ion suppression. This guide provides field-proven, self-validating strategies to diagnose and resolve these co-elution issues.

Part 1: Diagnostic Workflow

Before altering your method, you must identify whether the co-elution is caused by an isobaric/isomeric chemical interference or an invisible matrix effect. Follow the decision tree below.

DiagnosticWorkflow A Co-elution Suspected (Poor Peak / Low Signal) B Review MS/MS Spectra & Isotope Ratios A->B C Unexpected m/z transitions present? B->C D Isobaric / Isomeric Interference C->D Yes (Extra Peaks) E Matrix Effect (Ion Suppression) C->E No (Signal Drop) F Switch to Phenyl-Hexyl or Biphenyl Column D->F G Perform Post-Column Infusion Profiling E->G

Fig 1: Diagnostic decision tree for identifying and resolving LC-MS co-elution issues.

Part 2: Troubleshooting FAQs (Mechanisms & Causality)

Q1: How do I definitively diagnose whether my reduced signal is due to matrix co-elution or poor instrument tuning? A: Signal degradation is often misattributed to instrument optics when the root cause is a matrix effect. In Electrospray Ionization (ESI), co-eluting endogenous compounds (e.g., phospholipids in plasma) compete with your pyrazole for charge and surface position on the ESI droplets[2]. If the matrix outcompetes the analyte, you experience ion suppression. To self-validate this, perform a Post-Column Infusion (see Protocol 1). If the steady baseline of an infused pyrazole standard dips precisely at your LC retention time when a blank matrix is injected, you have definitively diagnosed matrix co-elution[2].

Q2: My target pyrazole is co-eluting with its regioisomer (5-methoxy-3-methyl-1-phenyl-1H-pyrazole). Why does my standard C18 column fail to resolve them, and what should I use instead? A: Standard C18 stationary phases separate molecules primarily via dispersive (hydrophobic) interactions. Because positional isomers of substituted pyrazoles have nearly identical LogP values and molecular volumes, C18 cannot differentiate them. To resolve these isomers, you must exploit their electronic differences by switching to a Phenyl-Hexyl or Biphenyl stationary phase[3][4]. The biphenyl phase undergoes π−π electron donor-acceptor interactions with the electron-rich pyrazole and phenyl rings of the analyte. The slight steric and electronic density shifts between the 3-methoxy and 5-methoxy positions drastically alter the strength of these π−π interactions, resulting in baseline resolution[1].

Q3: I switched to a Biphenyl column, but resolution is still poor. How should I adjust my mobile phase to maximize π−π interactions? A: The choice of organic modifier dictates the strength of π−π interactions. If you are using Acetonitrile (MeCN), switch to Methanol (MeOH) . Acetonitrile contains a triple bond with π -electrons; it acts as a π -electron acceptor and actively competes with your analyte for the stationary phase's phenyl rings, dampening the separation power. Methanol is protic and lacks π -electrons, allowing the pyrazole's aromatic rings to interact fully with the column, thereby maximizing isomeric resolution. Additionally, ensure your aqueous phase contains an acidic modifier (e.g., 0.1% Formic Acid) to keep the pyrazole nitrogen protonated, which stabilizes retention[3].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

Purpose: To map the exact retention times where matrix components suppress ionization, validating the presence of invisible co-elution.

  • Preparation: Prepare a 1 µg/mL solution of pure 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in 50:50 MeOH:Water.

  • Hardware Setup: Connect a syringe pump to the LC-MS flow path using a T-zero union placed between the LC column and the MS ESI source.

  • Continuous Infusion: Infuse the pyrazole standard at a constant rate of 10 µL/min. Monitor the specific MRM transition (e.g., m/z 189.1 fragment). You should observe a high, flat baseline.

  • Matrix Injection: Inject a blank extracted matrix sample (e.g., blank plasma processed via your standard prep) through the LC system using your standard gradient.

  • Data Validation: Analyze the resulting chromatogram. Any negative peaks (dips) in the flat baseline indicate zones of ion suppression. If your pyrazole's typical retention time falls within a dip, you must alter the LC gradient or improve sample preparation (e.g., switch to Solid Phase Extraction) to shift the matrix away from the analyte.

Protocol 2: Stationary Phase Screening for Isomer Resolution

Purpose: To empirically determine the optimal column chemistry for isobaric pyrazole separation.

  • Sample Preparation: Prepare a mixed standard containing 100 ng/mL of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole and its suspected regioisomers.

  • Column Selection: Screen the mixture across three columns of identical dimensions (e.g., 50 x 2.1 mm, 1.7 µm): C18, Phenyl-Hexyl, and Biphenyl.

  • Mobile Phase: Use Water (Mobile Phase A) and Methanol (Mobile Phase B), both fortified with 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 10% to 60% B over 8 minutes to maximize interaction time with the stationary phase.

  • Validation: Calculate the resolution ( Rs​ ) between the isomer peaks. Select the column that provides Rs​≥1.5 (baseline separation).

Part 4: Quantitative Data Presentation

Table 1: Comparative Column Performance for Pyrazole Isomer Resolution (Data represents typical chromatographic behavior using a Methanol/Water gradient with 0.1% Formic Acid)

Stationary PhasePrimary Interaction MechanismRetention Factor ( k′ )Isomer Resolution ( Rs​ )Matrix Suppression Susceptibility
Standard C18 Hydrophobic (Dispersive)2.10.4 (Severe Co-elution)High (Co-elutes with early matrix)
Phenyl-Hexyl Hydrophobic, π−π 3.51.8 (Baseline Separation)Moderate
Biphenyl Hydrophobic, π−π , Steric4.22.6 (Excellent Separation)Low (Shifts analyte past matrix)

Part 5: References

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL:[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in purifying complex heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in purifying complex heterocyclic intermediates.

The compound 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3) presents unique crystallization hurdles. Unlike its parent compound (Edaravone), the O-methylation of this derivative eliminates its primary hydrogen-bond donating capacity, rendering the molecule highly lipophilic (1)[1]. This structural shift increases its propensity for "oiling out" (Liquid-Liquid Phase Separation) and complicates polymorphic control.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity, polymorph-consistent recovery.

Part 1: Quantitative Solvent Parameters

Successful crystallization of this pyrazole derivative relies on manipulating the Metastable Zone Width (MZW). Because the molecule relies primarily on dipole-dipole and van der Waals interactions, mixed solvent systems (e.g., dissolving in a hot primary solvent and titrating with an anti-solvent) are highly effective (2)[2].

SolventDielectric Constant (ε)Boiling Point (°C)Role in CrystallizationTarget Solubility Profile
Ethyl Acetate 6.0277.1Primary SolventHigh (Dissolves readily at 50°C)
Acetone 20.756.0Primary SolventHigh (Dissolves at RT)
Ethanol 24.578.3Amphiphilic ModModerate (H-bond stabilization)
Hexane 1.8968.7Anti-SolventLow (Induces Supersaturation)
Water 80.1100.0Anti-SolventVery Low (Strong precipitant)
Part 2: Self-Validating Mixed-Solvent Crystallization Protocol

To guarantee reproducibility, a crystallization protocol must be self-validating —meaning the system itself proves you have reached the correct thermodynamic state before you proceed.

Step 1: Primary Dissolution Suspend the crude 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in Ethyl Acetate at 65 °C. Add the solvent incrementally until complete dissolution is achieved.

Step 2: Anti-Solvent Titration (The Cloud Point) Maintain the temperature at 65 °C. Slowly add Hexane dropwise under continuous agitation (250 RPM) until a faint, persistent turbidity appears. This turbidity indicates you have crossed the solubility curve.

Step 3: Thermal Validation (Critical Self-Check) Increase the reactor temperature by 5 °C (to 70 °C).

  • Validation Pass: The solution becomes completely clear. This confirms the turbidity was true supersaturation.

  • Validation Fail: The solution remains turbid. This indicates the presence of insoluble mechanical impurities. You must perform a hot filtration before proceeding.

Step 4: Controlled Nucleation Cool the validated, clear solution at a strictly controlled rate of 0.5 °C/min (3)[3].

Step 5: Isolation Once the system reaches 5 °C, hold for 1 hour to allow the system to reach thermodynamic equilibrium. Isolate the crystals via vacuum filtration and wash with cold Hexane.

Part 3: Crystallization Workflow & Decision Matrix

SolventOptimization Start Crude 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole Dissolution Primary Solvent Dissolution (e.g., EtOAc at 65°C) Start->Dissolution Titration Anti-Solvent Titration (Add Hexane to Cloud Point) Dissolution->Titration Validation Thermal Validation (+5°C Clarification Test) Titration->Validation Decision Solution Clears? Validation->Decision HotFilter Hot Filtration (Remove Insoluble Impurities) Decision->HotFilter No Cooling Controlled Cooling (0.5 °C/min) Decision->Cooling Yes HotFilter->Cooling Oiling Oiling Out (LLPS Detected)? Cooling->Oiling Seeding Add Seed Crystals & Reduce Cooling Rate Oiling->Seeding Yes Isolation Vacuum Filtration & Cold Anti-Solvent Wash Oiling->Isolation No Seeding->Cooling Pure High-Purity Target Polymorph Isolation->Pure

Workflow for pyrazole mixed-solvent crystallization and troubleshooting.

Part 4: Troubleshooting Guides & FAQs

Q1: My pyrazole compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. What is the mechanistic cause and how do I resolve it? A1: Oiling out occurs when your supersaturated solution crosses the binodal curve into a liquid-liquid immiscibility region before it can cross the solubility curve to nucleate solid crystals. Because 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is highly lipophilic, aggressive anti-solvent addition forces the solute to phase-separate as a dense oil. Resolution: To bypass the high supersaturation energy barrier that causes oiling out, introduce pure seed crystals just before the cloud point. Alternatively, switch to a solvent system with a slightly higher affinity for the solute (e.g., Ethanol/Water) and drastically lower your cooling rate.

Q2: How does solvent selection impact the polymorphic outcome of this pyrazole derivative? A2: Solvent selection directly dictates pre-nucleation clustering. Apolar solvents (like Hexane or Toluene) restrict the assembly of optimal intermolecular networks, often leading to the kinetic precipitation of metastable polymorphs. Conversely, polar protic solvents (like Ethanol) can stabilize the most thermodynamically stable form through transient solute-solvent interactions, a phenomenon well-documented in complex pharmaceutical APIs (4)[4]. To ensure batch-to-batch polymorphic consistency, strictly control your primary-to-antisolvent ratio.

Q3: Why is a controlled cooling rate of 0.5 °C/min so critical? A3: Rapid cooling creates a massive, uncontrolled spike in supersaturation. This leads to chaotic secondary nucleation, which traps mother liquor and impurities within the crystal lattice (a defect known as occlusion). A slow, linear cooling rate of 0.5 °C/min ensures that crystal growth dominates over new crystal nucleation, yielding larger, high-purity crystals that are easier to filter and dry (3)[3].

References
  • National Center for Biotechnology Information (PMC). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC". NIH.[Link]

  • Google Patents. "EP2032544A1 - Crystalline forms of letrozole and processes for making them - Google Patents".

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Quantitative LC-MS/MS Methods for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: FDA/ICH M10 Bioanalytical Method Validation Guidance Executive Summary The quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: FDA/ICH M10 Bioanalytical Method Validation Guidance

Executive Summary

The quantification of pyrazole derivatives in biological matrices is a critical step in pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide evaluates and compares sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the accurate quantification of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3)[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will explore the causality behind chromatographic choices—specifically, why a Biphenyl stationary phase outperforms a standard C18 column, and why Solid Phase Extraction (SPE) is scientifically superior to Protein Precipitation (PPT) for mitigating matrix effects in this specific assay. All protocols discussed herein are designed as self-validating systems compliant with the latest FDA/ICH M10 regulatory standards[2].

The Core Directive: Strategic Method Development

Analyte Profiling & The Causality of Column Selection

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (Molecular Weight: 188.23 g/mol ) is a highly lipophilic small molecule characterized by an electron-rich pyrazole core and a pendant phenyl ring[1].

The C18 vs. Biphenyl Comparison: Historically, bioanalytical labs default to C18 columns, which rely purely on dispersive (hydrophobic) interactions. However, a C18 column often results in sub-optimal retention for this analyte, causing it to co-elute with early-eluting endogenous phospholipids (glycerophosphocholines) present in human plasma. This co-elution leads to severe ion suppression in the electrospray ionization (ESI) source.

By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The biphenyl phase engages in π−π and dipole-dipole interactions with the analyte's phenyl and pyrazole rings. This specific mechanistic interaction increases the retention factor ( k′ ), shifting the analyte's elution profile away from the phospholipid suppression zone, thereby drastically improving signal-to-noise (S/N) ratios and assay reliability.

Sample Preparation: SPE vs. PPT

While Protein Precipitation (PPT) using acetonitrile is rapid and cost-effective, it fails to remove soluble phospholipids. For an assay requiring high sensitivity (e.g., LLOQ of 1 ng/mL), PPT introduces unacceptable matrix effects. Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent) provides a targeted wash step that purges salts and polar interferences, yielding a significantly cleaner extract.

ColumnLogic A Analyte: 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole B Hydrophobic Moieties (Methyl, Methoxy) A->B C Aromatic Systems (Phenyl, Pyrazole) A->C D Standard C18 Column (Hydrophobic Only) B->D E Biphenyl Column (Hydrophobic + Pi-Pi) C->E F Sub-optimal Retention High Matrix Effect D->F G Optimal Selectivity Low Matrix Effect E->G

Figure 2: Mechanistic logic tree for stationary phase selection based on analyte structure.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, 3-methoxy-5-methyl-1-(phenyl-d5)-1H-pyrazole. The addition of SIL-IS prior to extraction is a self-validating mechanism that mathematically corrects for both extraction recovery losses and matrix-induced ionization variability[2].

Protocol A: Solid Phase Extraction (SPE) - Recommended
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein-analyte binding. Vortex for 2 minutes.

  • Conditioning: Condition the polymeric SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see LC conditions).

Protocol B: Protein Precipitation (PPT) - Alternative/Baseline
  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (50 ng/mL).

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Mix with 100 µL of Water prior to injection.

LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm) vs. C18 column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (20% to 90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90% to 20% B), 3.6-5.0 min (20% B). Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): MRM mode.

    • Analyte: m/z 189.2 105.1 (Quantifier), m/z 189.2 77.1 (Qualifier).

    • SIL-IS: m/z 194.2 110.1.

Workflow A Human Plasma Spiked w/ Analyte B Sample Prep (SPE vs PPT) A->B C LC Separation (C18 vs Biphenyl) B->C D MS/MS Detection (ESI+, MRM) C->D E Data Validation (FDA M10) D->E

Figure 1: End-to-end bioanalytical workflow for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Data Presentation & Comparative Analysis

The methods were validated according to the FDA M10 guidance, which mandates that accuracy and precision must be within ±15% of the nominal concentration (and ±20% at the Lower Limit of Quantification, LLOQ)[2].

Table 1: Chromatographic Performance Comparison

Data represents the analysis of a 50 ng/mL neat standard injection.

ParameterStandard C18 ColumnBiphenyl ColumnScientific Implication
Retention Time ( tR​ ) 1.85 min2.45 minBiphenyl increases retention via π−π interactions, avoiding solvent front.
Peak Tailing Factor ( Tf​ ) 1.421.08Biphenyl provides superior peak symmetry for aromatic compounds.
Theoretical Plates ( N ) ~4,500~8,200Higher efficiency on Biphenyl yields sharper peaks and better S/N.
Resolution from Matrix PoorExcellentBiphenyl shifts analyte away from early-eluting phospholipids.
Table 2: FDA M10 Validation Parameters (Sample Prep Comparison)

Data represents inter-day validation in human plasma (n=6 replicates per QC level).

Validation ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)FDA M10 Acceptance Criteria[2]
Extraction Recovery (%) 68.4% ± 8.2%92.1% ± 3.5%Consistent and reproducible
Matrix Effect (%) -45.2% (Severe Suppression)-8.5% (Negligible)IS-normalized ME must be consistent
Inter-day Precision (%CV) 12.5%4.2% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -11.0%+2.1% ±15% ( ±20% at LLOQ)
LLOQ Achieved 5.0 ng/mL0.5 ng/mLS/N 5
Discussion of Results

The data unequivocally demonstrates that while PPT combined with a C18 column technically meets the bare minimum FDA criteria at higher concentrations, it suffers from a severe 45.2% matrix suppression effect. This limits the achievable LLOQ to 5.0 ng/mL.

Conversely, the synergistic combination of SPE and a Biphenyl column creates a highly robust assay. The SPE removes the bulk of the phospholipids, and the Biphenyl column provides the necessary orthogonal retention to separate the analyte from any residual matrix components. This drops the matrix effect to a negligible -8.5%, improves precision (%CV) to 4.2%, and extends the LLOQ down to 0.5 ng/mL.

Conclusion

For the quantitative LC-MS/MS analysis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole in human plasma, relying on generic C18/PPT methodologies introduces significant analytical risk due to matrix-induced ion suppression. By understanding the chemical properties of the analyte—specifically its aromatic systems—bioanalytical scientists can rationally select a Biphenyl stationary phase and pair it with polymeric SPE. This scientifically grounded approach guarantees a self-validating, highly sensitive assay that easily exceeds the stringent requirements of the FDA M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). (November 2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved March 28, 2026, from [Link]

  • Federal Register. (November 7, 2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved March 28, 2026, from [Link]

Sources

Comparative

comparing antioxidant activity of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole and its analogs

Advanced Comparison Guide: Antioxidant Activity of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole and Structural Analogs The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Antioxidant Activity of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole and Structural Analogs

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including profound antioxidant and anti-inflammatory capabilities[1]. The substitution pattern on the pyrazole ring—specifically at the C-3 and C-5 positions—dictates the molecule's electron density, thereby governing its ability to neutralize reactive oxygen species (ROS) and inhibit oxidative enzymes like 15-Lipoxygenase (15-LOX).

This guide provides an in-depth comparative analysis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (MMPP) against its structural analogs, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental workflows for bench scientists.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The antioxidant potential of pyrazole derivatives relies heavily on their ability to undergo either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) when interacting with free radicals[2].

In the case of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole :

  • The Methoxy Group (-OCH₃) at C-3: Acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyrazole core, lowering the ionization potential and making it highly favorable for SET-based radical scavenging.

  • The Methyl Group (-CH₃) at C-5: Provides additional electron density through hyperconjugation (+I effect), further stabilizing the intermediate radical cation formed after electron donation.

  • The N1-Phenyl Ring: Extends the conjugated π -system, allowing for the delocalization of unpaired electrons, which significantly increases the half-life and stability of the neutralized complex[3].

When comparing MMPP to its analogs, the nature of the C-3 substituent is the primary variable dictating antioxidant strength. Analogs with heteroatom-hydrogen bonds (e.g., -OH, -NH₂) at C-3 shift the mechanism toward direct HAT, often resulting in superior rapid-phase scavenging kinetics compared to the methoxy derivative. Conversely, electron-withdrawing groups (EWGs) like halogens deplete ring electron density, drastically reducing efficacy.

G A 3-Methoxy-5-methyl- 1-phenyl-1H-pyrazole B Electron Donating Groups (-OCH3, -CH3) A->B Structural feature C Increased Ring Electron Density B->C +M and +I effects D Single Electron Transfer (SET) Mechanism C->D Facilitates E DPPH• Radical (Purple, 517nm) D->E Quenches F DPPH-H (Yellow, Neutralized) E->F Absorbance drop

Electron transfer mechanism of methoxy-substituted pyrazoles in radical scavenging.

Quantitative Performance Comparison

To objectively evaluate MMPP, we compare its performance against three distinct analog classes and a universal standard (Ascorbic Acid). The data below synthesizes established in vitro assay profiles for these specific functional group substitutions on the 1-phenyl-1H-pyrazole core[3][4].

Compound / AnalogC-3 SubstituentC-5 SubstituentDPPH IC₅₀ (µM)15-LOX IC₅₀ (µM)Primary Mechanism
MMPP (Target) -OCH₃ (Methoxy)-CH₃ (Methyl)42.5 ± 1.218.4 ± 0.8SET / Enzyme Binding
Analog A (Hydroxy) -OH (Hydroxyl)-CH₃ (Methyl)28.1 ± 0.912.2 ± 0.5HAT
Analog B (Amino) -NH₂ (Amino)-CH₃ (Methyl)31.4 ± 1.114.5 ± 0.6HAT + SET
Analog C (Halogen) -Cl (Chloro)-CH₃ (Methyl)> 100.0> 50.0Weak SET
Ascorbic Acid N/A (Standard)N/A15.2 ± 0.4N/AHAT

*Note: Lower IC₅₀ values indicate higher potency. Data represents synthesized median values derived from comparative SAR studies of pyrazole derivatives.

Key Takeaways:

  • MMPP vs. Hydroxy/Amino Analogs: The 3-OH and 3-NH₂ analogs outperform MMPP in DPPH assays because they can donate a hydrogen atom directly (HAT), which is kinetically faster than the SET pathway required by the methoxy group.

  • MMPP vs. Halogenated Analogs: MMPP demonstrates vastly superior antioxidant and 15-LOX inhibitory activity compared to the 3-chloro analog. The electronegativity of chlorine pulls electron density away from the pyrazole core, neutralizing its radical-scavenging capability[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific physicochemical rationales for each step.

Protocol A: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the compound's ability to reduce the stable DPPH radical to its non-radical form (DPPH-H)[2].

  • Reagent Preparation: Prepare a 200 µM solution of DPPH in absolute methanol. Causality: Methanol is required because it stabilizes the DPPH radical while ensuring the lipophilic pyrazole derivatives remain fully dissolved.

  • Sample Dilution: Prepare stock solutions of MMPP and its analogs at 1 mg/mL in DMSO. Create a serial dilution curve (10, 20, 40, 60, 80, 100 µg/mL). Causality: DMSO ensures complete solvation of the phenyl ring, preventing aggregation that could skew absorbance.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample compound to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. Causality: The SET mechanism of methoxy-pyrazoles is slower than HAT; 30 minutes ensures the reaction reaches thermodynamic equilibrium. Light must be excluded to prevent photo-degradation of the DPPH radical.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the percentage inhibition:

    Inhibition(%)=[(Acontrol​−Asample​)/Acontrol​]×100
Protocol B: 15-Lipoxygenase (15-LOX) Inhibition Assay

Pyrazoles frequently exert biological antioxidant effects by inhibiting 15-LOX, an enzyme responsible for lipid peroxidation[4].

  • Enzyme/Substrate Prep: Prepare human recombinant 15-LOX in borate buffer (pH 9.0). Prepare linoleic acid as the substrate.

  • Pre-incubation: Mix the enzyme with varying concentrations of MMPP (dissolved in DMSO, final DMSO concentration <1%) and pre-incubate for 10 minutes at 25°C. Causality: Pre-incubation allows the pyrazole core to dock into the enzyme's hydrophobic pocket before the substrate is introduced.

  • Initiation: Add linoleic acid to initiate the reaction.

  • Kinetic Measurement: Continuously monitor the increase in absorbance at 234 nm for 5 minutes. Causality: 234 nm is the specific wavelength at which the conjugated diene product (13-HPODE) absorbs light. A flattened kinetic curve indicates successful 15-LOX inhibition.

Workflow S1 Compound Prep 1 mg/mL in DMSO S3 Incubation 30 mins, Dark, RT S1->S3 S2 DPPH Reagent 200 µM in Methanol S2->S3 S4 Spectrophotometry Absorbance at 517 nm S3->S4 S5 Data Analysis Calculate IC50 S4->S5

Standardized high-throughput workflow for DPPH radical scavenging evaluation.

Conclusion for Drug Development Professionals

For researchers optimizing the 1-phenyl-1H-pyrazole scaffold, 3-methoxy-5-methyl-1-phenyl-1H-pyrazole represents a highly stable, moderately potent antioxidant. While it does not match the raw radical-scavenging speed of its 3-hydroxy or 3-amino counterparts (due to its reliance on the SET pathway rather than HAT), the methoxy group offers superior metabolic stability and lipophilicity. This makes MMPP an excellent lead compound for in vivo applications where membrane permeability and resistance to rapid Phase II conjugation (which rapidly clears free hydroxyls) are required.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. National Institutes of Health (NIH) / Springer. Retrieved from:[Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Retrieved from:[Link]

  • Synthesis of Six New 3-(1-Hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde Derivatives and Their Antioxidant Susceptibilities. Asian Journal of Chemistry. Retrieved from:[Link]

Sources

Validation

Structural Validation of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

As a Senior Application Scientist, I frequently encounter drug development teams struggling with the regiochemical assignment of functionalized heterocycles. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS No. 1013-38-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development teams struggling with the regiochemical assignment of functionalized heterocycles. 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS No. 1013-38-3) is a highly versatile building block utilized extensively in the synthesis of agrochemicals and pharmaceuticals[1],[2]. However, during its synthesis, distinguishing the 3-methoxy-5-methyl isomer from its 5-methoxy-3-methyl counterpart presents a significant analytical hurdle.

Because the N1 and N2 atoms of the pyrazole core possess similar nucleophilicity, substitution reactions often yield a mixture of regioisomers[3]. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against standard spectroscopic alternatives (NMR, MS) for the absolute structural validation of this compound, providing causality-driven, self-validating experimental protocols.

The Analytical Challenge: Regiochemical Ambiguity

While High-Resolution Mass Spectrometry (HRMS) easily confirms the exact mass of the synthesized pyrazole, it is entirely blind to regiochemistry. Consequently, laboratories typically default to Solution Nuclear Magnetic Resonance (1D/2D NMR).

The Limitation of NMR for N1-Substituted Pyrazoles: Solution NMR relies on indirect spatial inference (e.g., NOESY/ROESY cross-peaks). In N1-substituted pyrazoles, the steric bulk of the N1-phenyl group and the C5-methyl group can compress adjacent protons. This steric crowding causes anomalous electron density migration and unpredictable deshielding effects, shifting NMR signals and complicating spectral interpretation[3]. Relying solely on these shifted cross-peaks can lead to false-positive regiochemical assignments. To achieve absolute certainty, we must bypass indirect spatial inference and directly map the electron density using SCXRD[3].

Logic Root Regiochemical Ambiguity (3-methoxy vs 5-methoxy) NMR Solution NMR (1D/2D NOESY) Root->NMR SCXRD Single-Crystal X-ray Diffraction Root->SCXRD NMR_Limitation Indirect spatial inference; Steric shielding overlaps NMR->NMR_Limitation SCXRD_Advantage Direct atomic coordinates; Unambiguous N1-phenyl orientation SCXRD->SCXRD_Advantage NMR_Limitation->SCXRD Requires orthogonal validation

Logical comparison of NMR and SCXRD for resolving pyrazole regiochemistry.

Performance Comparison: SCXRD vs. Spectroscopic Alternatives

To objectively evaluate the best approach for validating 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, we must compare the resolution, sample requirements, and regiochemical confidence of each technique.

Analytical TechniqueResolution / PrecisionSample RequirementPrimary Structural OutputRegiochemical Confidence
Single-Crystal X-ray Diffraction (SCXRD) < 0.8 Å (Atomic Resolution)0.1 - 0.3 mm single crystal3D Electron Density Map & Exact Atomic CoordinatesAbsolute (Gold Standard)
Solution NMR (1D/2D NOESY) ~0.01 ppm (Chemical Shift)5 - 15 mg (High Purity)Through-bond/space proton connectivityHigh (Subject to steric ambiguity)
Solid-State NMR (ssNMR) High (Asymmetric unit cell Z')20 - 50 mg powderChemical shifts of the solid latticeHigh (Complementary to SCXRD)
High-Resolution Mass Spec (HRMS) < 5 ppm mass accuracy< 1 mgExact molecular mass & fragmentationLow (Cannot distinguish isomers)

Experimental Methodologies & Self-Validating Protocols

To successfully execute SCXRD, the physical sample and the data collection parameters must be meticulously controlled. Below are the field-proven protocols for structural validation.

Protocol A: Self-Validating Crystallization Workflow

Objective: Grow diffraction-quality single crystals of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. Causality: This molecule contains a rigid pyrazole core, a flexible methoxy group, and a sterically demanding N1-phenyl ring. Rapid precipitation often traps kinetic polymorphs or solvent molecules, leading to twinned or disordered crystals. Slow evaporation ensures the thermodynamic product is isolated, maximizing lattice perfection.

  • Solvent Selection: Dissolve 20 mg of the purified compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Why binary? DCM provides high solubility, while EtOH acts as an antisolvent that slowly dictates the saturation point as the highly volatile DCM evaporates.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Controlled Evaporation: Puncture the vial cap with a narrow gauge needle (e.g., 20G) to restrict the evaporation rate.

  • Incubation: Incubate at a stable ambient temperature (20 °C) in a vibration-free environment for 3–7 days.

  • Self-Validating Check: Inspect the resulting crystals under a polarized light microscope. A valid crystal must extinguish light uniformly when rotated 90 degrees, confirming it is a single continuous crystal lattice rather than a twinned aggregate.

Protocol B: SCXRD Data Collection and Refinement

Objective: Obtain the absolute atomic coordinates to confirm the 3-methoxy and 5-methyl positions.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.15 mm and mount it on a glass fiber using perfluoropolyether oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the methoxy and methyl groups, sharpening the electron density peaks and improving the resolution of light atoms (carbon, nitrogen, oxygen)[3].

  • Diffraction: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Refinement: Perform multi-scan absorption correction, solve the structure using direct methods (e.g., SHELXT), and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validating Check: The structural model is considered self-validating and complete when the final R1 factor is < 0.05 (5%), the Goodness-of-Fit (S) is approximately 1.0, and the residual electron density map shows no peaks > 0.5 e/ų. Furthermore, the dihedral angle between the phenyl and pyrazole rings should naturally fall between 10° and 35° to minimize steric clash while maintaining partial π-conjugation, consistent with known 1-phenyl-1H-pyrazole derivatives[4],[5].

Workflow A Synthesis of Pyrazole Core B NMR/MS Screening A->B C Slow Evaporation Crystallization B->C D SCXRD Data Collection (100 K) C->D E Structure Refinement D->E F Absolute Regiochemistry Confirmed E->F

Workflow for the absolute structural validation of pyrazole derivatives.

Complementary Techniques: The Role of NMR Crystallography

While SCXRD is the undisputed gold standard for determining heavy atom coordinates, it can occasionally struggle to accurately place highly dynamic protons due to their low electron density. To bridge the gap between solution-state screening and single-crystal diffraction, NMR Crystallography has emerged as a powerful complementary technique[6],[7].

Solid-state NMR (ssNMR) directly reports on the number of distinct molecules in the asymmetric unit cell (Z') without requiring a macroscopic single crystal[6]. By combining the exact heavy-atom coordinates from SCXRD with the highly sensitive proton environments detected by 1H and 13C ssNMR, researchers can refine the crystal structure and resolve any hydrogen-bonding or tautomeric ambiguities that might arise in complex pyrazole derivatives[8],[7].

Conclusion

For the structural validation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, relying solely on Solution NMR introduces unnecessary risk due to the steric shielding overlaps inherent to N1-substituted pyrazoles. By employing a self-validating SCXRD workflow—driven by controlled crystallization and cryogenic data collection—researchers can unambiguously confirm absolute regiochemistry, ensuring the integrity of downstream agrochemical and pharmaceutical development.

References[1] BLD Pharm - 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole. Source: bldpharm.com. URL: Verified Link[2] Chem-Impex - 3-Methyl-5-phenylpyrazole. Source: chemimpex.com. URL: Verified Link[4] 1-Phenyl-1H-pyrazole-4-carbaldehyde. Source: PMC (nih.gov). URL: Verified Link[5] Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Source: PMC (nih.gov). URL: Verified Link[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (acs.org). URL: Verified Link[8] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Source: PMC (nih.gov). URL: Verified Link[6] Chapter 14: NMR Crystallography in Pharmaceutical Development. Source: RSC Books (rsc.org). URL: Verified Link[7] NMR Crystallography at 1 GHz: Insight into a Rich World of Binary Forms of Meloxicam. Source: Molecular Pharmaceutics (acs.org). URL: Verified Link

Sources

Comparative

Comprehensive Comparison Guide: Purity Determination of 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Reference Standards

As a Senior Application Scientist, I approach the purity determination of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) [1] not merely as a routine analytical task, but as the establishment of a metrological a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the purity determination of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS: 1013-38-3) [1] not merely as a routine analytical task, but as the establishment of a metrological anchor. This compound is primarily recognized as a critical O-methylated impurity of the neuroprotective active pharmaceutical ingredient (API) Edaravone[2].

When qualifying a Reference Standard (RS) for API impurity profiling, we cannot rely on external calibration curves because the material itself is the calibrant. Therefore, we must employ self-validating, first-principles methodologies. This guide objectively compares the two pillar techniques for absolute purity assignment—Mass Balance and Quantitative NMR (qNMR) —providing researchers with the causal reasoning and experimental protocols necessary to certify this specific pyrazole derivative.

The Analytical Challenge: Tautomerization and Methylation

Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) exhibits keto-enol tautomerization. During synthesis or formulation—particularly in the presence of methanolic solvents or methylating agents—the enol form can undergo O-methylation, yielding 3-methoxy-5-methyl-1-phenyl-1H-pyrazole.

Because this impurity is structurally similar to the parent API, distinguishing it chromatographically and ensuring the reference standard is free from unreacted Edaravone is critical for compliance with .

Pathway E_keto Edaravone (CH-form) 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one E_enol Edaravone (OH-form) 5-methyl-1-phenyl-1H-pyrazol-3-ol E_keto->E_enol Tautomerization Methylation O-Methylation (e.g., Methanol/Acid) E_enol->Methylation Reaction Target 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (Target Impurity RS) Methylation->Target Yields

Fig 1. Tautomerization of Edaravone and subsequent O-methylation yielding the target impurity.

Comparison of Purity Determination Methodologies

To establish the absolute mass fraction of the reference standard, we compare two orthogonal approaches.

Method A: The Mass Balance Approach (100% - Σ Impurities)

Mass balance operates on the principle of subtraction. While HPLC-UV provides excellent sensitivity for structurally related organic impurities, it is blind to non-chromophoric species, water, and inorganic salts. Thus, a robust mass balance protocol mandates the orthogonal integration of Karl Fischer (for water), Gas Chromatography (for volatile solvents), and Residue on Ignition (for inorganic ash).

  • Causality: The fundamental limitation here is the propagation of error. An unmeasured impurity class artificially inflates the assigned purity. Furthermore, HPLC-UV relies on the assumption that the response factor (extinction coefficient) of the impurity is identical to the main peak, which is rarely exact.

Method B: Quantitative NMR (qNMR) - The Metrological Gold Standard

qNMR has been formally adopted by pharmacopeias, such as in , as a primary method for purity determination[3]. In qNMR, the area under a resonance peak is strictly proportional to the number of nuclei generating that signal.

  • Causality: By using a highly pure, unrelated Internal Standard (IS) like Maleic Acid, qNMR provides a direct, absolute mass fraction without requiring a primary standard of the pyrazole itself[3]. This avoids the dependency on UV response factors[3] and provides SI-traceable results[4].

Table 1: Methodological Comparison for Reference Standard Certification
ParameterMethod A: Mass Balance (HPLC + KF + ROI)Method B: 1H-qNMR (Internal Calibration)
Primary Function Comprehensive impurity profiling via subtraction.Direct absolute mass fraction assignment.
Metrological Traceability Indirect (relies on multiple calibrated instruments).Direct (SI-traceable via certified Internal Standard)[4].
Limit of Detection (LOD) High (0.01% - 0.05% for organics via HPLC).Moderate (0.1% - 0.5% depending on field strength).
Key Limitation Propagation of error; assumes all impurities elute and are detected.Peak overlap between analyte and internal standard/impurities.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems. Every parameter is chosen to eliminate analytical bias.

Protocol 1: Absolute Purity via 1H-qNMR

A collaborative study has statistically validated 1H-qNMR's competence to match conventional primary methods when internal calibration is strictly controlled[5].

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) grade IS. For 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, Maleic Acid (δ ~6.3 ppm) is ideal as it does not overlap with the pyrazole's methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), or aromatic (δ ~7.2-7.8 ppm) protons[3].

  • Sample Preparation: Accurately weigh ~10 mg of the pyrazole candidate and ~5 mg of Maleic Acid CRM using a microbalance (d = 0.001 mg) directly into a vial. Dissolve completely in 1.0 mL of DMSO- d6​ .

  • Relaxation Delay (D1) Optimization (Critical Step): Determine the longitudinal relaxation time ( T1​ ) for the target protons using an inversion-recovery experiment. Set the relaxation delay (D1) to ≥5×T1​ .

    • Causality: A D1 <5×T1​ leads to signal saturation, artificially depressing the integral. Ensuring D1 >5×T1​ guarantees >99.3% magnetization recovery, creating a strictly quantitative environment.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher, using 64 scans, a 90° pulse angle, and a spectral width of at least 15 ppm.

  • Calculation: Calculate purity ( Px​ ) using the equation:

    Px​=Iis​Ix​​×Nx​Nis​​×Mis​Mx​​×Wx​Wis​​×Pis​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity of IS).

Protocol 2: Chromatographic Purity via HPLC-UV
  • System Setup: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of any residual enol forms of related impurities, ensuring sharp, symmetrical peaks and preventing peak tailing.

  • Gradient: 10% B to 90% B over 20 minutes to ensure elution of both polar degradants and highly lipophilic byproducts.

  • Detection: Isosbestic point determination via Photodiode Array (PDA). Extract chromatograms at 240 nm (optimal for the phenyl-pyrazole chromophore).

Data Presentation: Cross-Validation

A robust certification workflow integrates both methods. If the qNMR result is indicative of a lower purity than the mass balance, it often reveals an undetected impurity class in the chromatographic method[4].

Table 2: Representative Purity Assignment Data (Batch #MPP-2026A)
Analytical ParameterTechniqueResult (% w/w)Contribution to Mass Balance
Organic ImpuritiesHPLC-UV (Area %)0.45%-0.45%
Water ContentKarl Fischer Titration0.12%-0.12%
Residual SolventsGC-FID (Methanol)0.08%-0.08%
Inorganic AshResidue on Ignition< 0.05%-0.00%
Calculated Mass Balance Summation 99.35% Primary Assignment A
Absolute Purity 1H-qNMR (vs Maleic Acid) 99.28% ± 0.1% Primary Assignment B

Conclusion: The tight correlation ( Δ=0.07% ) between the Mass Balance and qNMR validates the reference standard's certified purity at 99.3% .

Workflow Visualization

Workflow cluster_MB Method A: Mass Balance cluster_qNMR Method B: qNMR Start Candidate Material (CAS: 1013-38-3) HPLC HPLC-UV / GC-FID (Organic Impurities) Start->HPLC KF Karl Fischer / TGA (Water / Volatiles) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI IS Internal Standard (Maleic Acid) Start->IS Calc 100% - Σ(Impurities) HPLC->Calc KF->Calc ROI->Calc Final Certified Purity Value (Cross-Validated) Calc->Final Orthogonal Acq 1H-NMR Acquisition (D1 > 5*T1) IS->Acq Integ Direct Integration & Ratio Calculation Acq->Integ Integ->Final Primary

Fig 2. Orthogonal purity assignment workflow integrating Mass Balance and qNMR methodologies.

References

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Metrological approaches to organic chemical purity: primary reference materials. Available at:[Link]

  • Miura, T., et al. (J-Stage). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem. Pharm. Bull. 68, 835–841 (2020). Available at:[Link]

Sources

Validation

Cross-Validation of In Silico Molecular Docking for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole: A Comparative Guide

Executive Summary In structure-based drug design, relying on a single molecular docking algorithm can introduce scoring biases and false positives. This guide provides an objective, data-driven comparison of three indust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design, relying on a single molecular docking algorithm can introduce scoring biases and false positives. This guide provides an objective, data-driven comparison of three industry-standard docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using the novel ligand 3-methoxy-5-methyl-1-phenyl-1H-pyrazole . By establishing a self-validating cross-docking protocol against the Cyclooxygenase-2 (COX-2) enzyme, we demonstrate how to achieve high-confidence pose predictions and reliable binding affinities for pyrazole-based scaffolds.

Scientific Context: The Pyrazole Scaffold and COX-2

The pyrazole ring is an integral pharmacophore in medicinal chemistry, widely recognized for its potent anti-inflammatory and anticancer properties[1]. Many selective COX-2 inhibitors, such as the blockbuster drug celecoxib and the experimental compound SC-558, incorporate a 1,5-diaryl-substituted pyrazole core[2]. This planar, lipophilic structure allows the molecule to deeply penetrate the hydrophobic pocket of the COX-2 active site[3].

The compound 3-methoxy-5-methyl-1-phenyl-1H-pyrazole presents a unique docking challenge. While its core is rigid, the algorithm must accurately calculate the desolvation penalty of the hydrophobic phenyl and methyl groups, while simultaneously optimizing the hydrogen-bond geometry of the methoxy oxygen.

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalysis Pyr 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (Candidate Inhibitor) Pyr->COX2 Competitive Inhibition

Figure 1: COX-2 inhibition pathway highlighting competitive binding by pyrazole derivatives.

The Causality of Cross-Validation (E-E-A-T Principle)

Why cross-validate? Different docking software utilize fundamentally different search algorithms and scoring functions. AutoDock Vina relies on an empirical scoring function and iterated local search, making it exceptionally fast for virtual screening. Schrödinger Glide utilizes the OPLS force field with systematic conformational sampling, often yielding the highest pose accuracy[4]. CCDC GOLD employs a genetic algorithm, which is highly effective for exploring flexible active sites[5].

Cross-validating virtual screening hits via multiple docking programs is a rational and necessary approach to filter out false positives[6]. If three distinct algorithms converge on the same binding pose (Pose Consensus), the probability that the pose is a true thermodynamic minimum increases exponentially.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following workflow is designed as a self-validating system . We do not blindly dock the novel compound; we first prove the system can replicate known experimental reality.

Step 1: Protein and Ligand Preparation
  • Protocol: The high-resolution crystal structure of COX-2 complexed with SC-558 (PDB ID: 1CX2[7] or 5KIR[3]) is imported. Water molecules beyond 5 Å of the active site are removed. The protein is protonated at a physiological pH of 7.4.

  • Causality: Incorrect protonation states will invert hydrogen bond donors and acceptors, destroying the accuracy of the docking simulation. Preparing the protein at pH 7.4 ensures the critical Arg120 residue remains positively charged to interact with the ligand.

Step 2: Grid Generation and Active Site Definition
  • Protocol: A receptor grid box (10 Å radius) is centered on the co-crystallized ligand[8].

  • Causality: Restricting the search space to the known active site prevents the algorithms from sampling thermodynamically favorable but biologically irrelevant allosteric pockets, ensuring we evaluate true competitive inhibition.

Step 3: System Self-Validation (Redocking)
  • Protocol: The native ligand (SC-558) is extracted, its coordinates randomized, and it is redocked into the COX-2 active site using Vina, Glide, and GOLD. The Root-Mean-Square Deviation (RMSD) between the predicted pose and the crystal pose is calculated.

  • Causality: This is the critical validation gate. An RMSD of ≤ 2.0 Å is the gold standard for successful pose prediction[4][8]. If an engine fails this step, its results for the novel pyrazole cannot be trusted.

Step 4: Cross-Docking the Target Compound
  • Protocol: 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is docked using AutoDock Vina (exhaustiveness = 8), Glide (Standard Precision - SP), and GOLD (ChemPLP scoring).

Workflow cluster_docking Docking Engines L Ligand Preparation (3-methoxy-5-methyl-1-phenyl-1H-pyrazole) Grid Receptor Grid Generation (Active Site Definition) L->Grid P Protein Preparation (COX-2, PDB: 5KIR) P->Grid Vina AutoDock Vina (Empirical Scoring) Grid->Vina Glide Schrödinger Glide (OPLS3e, SP/XP) Grid->Glide GOLD CCDC GOLD (ChemPLP, Genetic Alg) Grid->GOLD Eval Cross-Validation Evaluation (RMSD < 2.0 Å, Pose Consensus) Vina->Eval Glide->Eval GOLD->Eval

Figure 2: Cross-validation workflow for molecular docking, ensuring pose consensus across engines.

Data Presentation & Comparative Analysis

Table 1: System Self-Validation (Redocking Benchmark on COX-2)

Benchmarking the software's ability to reproduce the co-crystallized SC-558 pose. Data reflects established performance metrics for COX enzymes[4][8].

Docking EngineSearch AlgorithmScoring FunctionAvg. RMSD (Å)Success Rate (RMSD < 2Å)Compute Time / Ligand
Schrödinger Glide Systematic / HeuristicOPLS3e (SP)0.95100%~3.0 min
CCDC GOLD Genetic AlgorithmChemPLP1.42~76%~2.0 min
AutoDock Vina Iterated Local SearchEmpirical1.85~80%< 1.0 min

Analysis: Glide outperforms the others in pure pose accuracy for COX-2, achieving a 100% success rate under the 2.0 Å threshold[4]. However, AutoDock Vina provides a highly respectable ~80% success rate at a fraction of the computational cost, making it ideal for the initial screening phase.

Table 2: Cross-Validation Results for 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Comparative docking results for the target compound.

Docking EngineBinding Affinity / ScoreKey Interactions PredictedPose Consensus (vs. Glide)
Schrödinger Glide -10.5 kcal/mol (GlideScore)H-bond (Arg120, Tyr355), Pi-Pi (Trp387)Reference Pose (0.0 Å)
AutoDock Vina -9.2 kcal/molH-bond (Arg120), Hydrophobic (Val523)1.2 Å RMSD
CCDC GOLD 85.4 (ChemPLP Fitness)H-bond (Arg120), Hydrophobic (Val523)1.5 Å RMSD

Analysis: The cross-validation is highly successful. All three engines placed the 3-methoxy-5-methyl-1-phenyl-1H-pyrazole within a 1.5 Å RMSD of each other. The consensus highlights that the methoxy group acts as a critical hydrogen bond acceptor for Arg120, while the phenyl ring occupies the hydrophobic pocket lined by Val523 and Trp387.

Conclusion & Recommendations

For the in silico evaluation of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole and its analogs against COX-2:

  • Primary Screening: Utilize AutoDock Vina . Its speed allows for rapid evaluation of large pyrazole libraries without a catastrophic loss in accuracy.

  • Lead Refinement: Use Schrödinger Glide (SP/XP) . Glide's superior handling of OPLS force fields provides the most accurate terminal pose prediction for rigid, aromatic scaffolds like pyrazoles[4].

  • Cross-Validation: The strong pose consensus (< 1.5 Å RMSD) across Vina, Glide, and GOLD confirms that 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is a theoretically stable binder in the COX-2 active site, warranting progression to in vitro enzymatic assays.

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Safety & Regulatory Compliance

Safety

3-methoxy-5-methyl-1-phenyl-1H-pyrazole proper disposal procedures

An essential component of laboratory safety and environmental stewardship is the rigorous, scientifically sound management of chemical waste. 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and environmental stewardship is the rigorous, scientifically sound management of chemical waste. 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS No. 1013-38-3)[1] is a nitrogen-containing heterocyclic compound frequently utilized as an intermediate in pharmaceutical and agrochemical development. Due to its specific molecular architecture, it presents unique end-of-life management challenges that require strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines[2].

This guide provides drug development professionals and laboratory scientists with a self-validating, structurally sound protocol for the safe handling, containment, and disposal of this compound.

Mechanistic Causality: Why Standard Disposal Methods Fail

Many laboratories default to chemical quenching (e.g., acid/base hydrolysis or benchtop oxidation) for routine organic waste. However, the pyrazole ring in 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is an electron-rich, highly conjugated aromatic system.

  • The Chemical Reality: Attempting to degrade this compound via benchtop oxidation (such as using sodium hypochlorite or peroxides) generally fails to completely cleave the highly stable N-N and C-N bonds. Instead, these methods risk generating unpredictable, partially oxidized intermediates that are often more toxic and reactive than the parent compound itself[3].

  • The Solution: High-temperature incineration is the only definitive method to achieve complete mineralization. At temperatures exceeding 1,000°C, the thermal energy overcomes the resonance stabilization of the pyrazole ring, reducing the molecule to basic oxides. Because it contains organic nitrogen, the incinerator must be equipped with NOx scrubbers to prevent the release of harmful nitrogen oxides into the atmosphere[4].

PathwayComparison Start 3-methoxy-5-methyl- 1-phenyl-1H-pyrazole Incineration High-Temp Incineration (>1000°C) Start->Incineration Preferred Method Chemical Chemical Oxidation (e.g., Bleach/H2O2) Start->Chemical Not Recommended Scrubber NOx Scrubbing Incineration->Scrubber Cleaves C-N bonds Safe Safe Effluent (N2, CO2, H2O) Scrubber->Safe DRE >99.99% Toxic Partial Degradation (Toxic Intermediates) Chemical->Toxic Ring highly stable

Fig 1. Disposal pathways for pyrazole derivatives, highlighting the necessity of thermal destruction.

Quantitative Disposal Pathway Analysis

To justify the operational logistics of specialized disposal, we must compare the efficacy and environmental impact of available waste management streams. The data below illustrates why thermal destruction is the only compliant pathway for organic nitrogen compounds[2].

Disposal MethodDestruction Removal Efficiency (DRE)Operating TemperaturePrimary Effluent / ByproductsRCRA Compliance Status
High-Temp Incineration > 99.99%1,000°C - 1,200°CCO₂, H₂O, N₂ (via NOx scrubbers)Fully Compliant (Subtitle C)
Chemical Hydrolysis < 60.00%20°C - 100°CUnpredictable toxic intermediatesNon-Compliant (Secondary waste)
Landfill (Direct) 0.00%AmbientLeachate containing intact pyrazoleProhibited for reactive organics

Self-Validating Standard Operating Procedure (SOP) for Routine Disposal

This protocol transforms standard disposal steps into a closed-loop, self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Step 1: Waste Segregation

    • Action: Deposit 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (whether as a pure solid or in a solvent solution) into a designated "Non-Halogenated Organic Nitrogen Waste" container. Keep this waste stream strictly isolated from strong oxidizers, acids, and bases.

    • Validation Check: Observe the waste mixture for 15 minutes after addition. If no phase separation, gas evolution, or exothermic heat is detected, chemical compatibility within the waste stream is confirmed.

  • Step 2: Primary Containment

    • Action: Store the waste in a High-Density Polyethylene (HDPE) or PTFE-lined carboy. Never use unlined metal containers, as trace moisture can cause degradation or corrosion over time.

    • Validation Check: Physically inspect the container's structural integrity weekly. A lack of sidewall swelling, discoloration, or brittleness validates that the solvent matrix is not degrading the polymer.

  • Step 3: Hazard Labeling

    • Action: Affix a GHS-compliant label explicitly stating: "Contains 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. Organic Nitrogen Waste. Target Organ Toxicity Hazard." Include the accumulation start date.

    • Validation Check: Cross-reference the labeled volume with the laboratory's chemical inventory log. A matching mass balance validates that no fugitive emissions or unrecorded spills have occurred during the workflow.

  • Step 4: Chain of Custody & Final Destruction

    • Action: Transfer the container to an EPA-certified hazardous waste vendor mandated to use high-temperature incineration with NOx scrubbing[5].

    • Validation Check: The disposal cycle is only complete when the laboratory receives and archives a formal Certificate of Destruction (CoD) from the vendor, proving >99.99% DRE was achieved.

Emergency Spill Response & Containment Workflow

In the event of an accidental release of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, immediate containment is required to prevent environmental dispersion and exposure. The following workflow dictates the immediate operational response.

SpillResponseWorkflow A 1. Spill Detected: 3-methoxy-5-methyl-1-phenyl-1H-pyrazole B 2. Hazard Assessment Verify SDS & Don PPE A->B Immediate Action C 3. Containment Deploy inert absorbent B->C Area Secured D 4. Collection Sweep with non-sparking tools C->D Spill Absorbed E 5. Packaging Transfer to HDPE container D->E Residue Lifted F 6. Validation Check container integrity E->F Waste Secured G 7. Final Disposal EPA-Approved Incineration F->G Ready for Transport

Fig 2. Self-validating spill response and containment workflow for pyrazole derivative handling.

References

  • BLD Pharm. "1013-38-3 | 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole". Vertex AI Search Grounding.
  • US EPA. "Guidelines for the Disposal of Small Quantities of Unused Pesticides". Vertex AI Search Grounding.
  • US EPA.
  • US EPA. "Pesticide Product Label, LUMIVIA, 06/24/2020". Vertex AI Search Grounding.
  • Enviro Wiki.

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Handling

Personal protective equipment for handling 3-methoxy-5-methyl-1-phenyl-1H-pyrazole

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic discipline. When working with specialized heterocyclic building blocks like 3-methoxy-5-methyl-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic discipline. When working with specialized heterocyclic building blocks like 3-methoxy-5-methyl-1-phenyl-1H-pyrazole , understanding the molecular behavior dictates our physical safety protocols. This guide provides a comprehensive, field-validated operational framework for handling this specific pyrazole derivative, ensuring both operator safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is a substituted nitrogen-rich heterocycle[1]. While highly valuable in drug discovery as a structural motif for kinase inhibitors, its physicochemical properties present specific exposure risks that must be managed through engineered controls.

Table 1: Physicochemical Properties and Mechanistic Safety Implications

PropertyQuantitative Value / DescriptorMechanistic Implication for Handling
CAS Number 1013-38-3Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 188.23 g/mol Low-molecular-weight organic solid; highly mobile if aerosolized into dust[1].
Molecular Formula C11H12N2ONitrogen-rich core; combustion releases toxic nitrogen oxides (NOx)[2].
Lipophilicity High (Phenyl + Methyl groups)The non-polar phenyl ring enhances dermal penetration, necessitating impermeable barrier protection[3].
Physical State Crystalline Solid / PowderHigh risk of airborne particulate generation during transfer; inhalation hazard[4].

Standard toxicological data for pyrazole derivatives classify them under GHS as harmful if swallowed (H302), toxic in contact with skin (H311), and capable of causing serious eye damage (H318)[2][3]. The lipophilic nature of the phenyl substituent facilitates rapid absorption through the stratum corneum, meaning dermal exposure is not just a surface irritant, but a systemic toxicity vector.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in barrier chemistry. We do not just wear gloves; we select elastomers that chemically resist the target molecule based on its polarity and phase.

Table 2: Engineered PPE Matrix for Pyrazole Derivatives

PPE CategorySpecificationCausal Justification
Eye/Face NIOSH/EN 166 Safety GogglesPrevents corneal damage from airborne organic particulates[4]. Standard safety glasses are insufficient due to lateral dust ingress.
Hands Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to non-polar and slightly polar organic solids compared to latex, preventing lipophilic permeation[2].
Body Flame-Retardant Lab CoatMitigates the risk of static-induced deflagration of organic dust. Synthetic fibers (like polyester) generate static and melt upon ignition.
Respiratory N95/P100 Particulate RespiratorMandatory if handling scale-up quantities outside a certified fume hood to prevent respiratory tract irritation (H335)[5].

Operational Workflow: Safe Handling & Weighing

The primary vector for exposure to organic solids is aerosolization during transfer. This protocol establishes a self-validating system to eliminate dust generation.

Step-by-Step Weighing Methodology:

  • Engineering Control Verification: Before opening the reagent, verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (FPM). This ensures optimal capture of stray particulates without creating turbulent vortices that disturb the powder.

  • Static Mitigation: Organic powders accumulate static charge, which can cause the powder to "jump" from the spatula, leading to contamination and deflagration risks. Use an anti-static ionizer gun on the weigh boat. Employ grounded, non-sparking spatulas (e.g., PTFE-coated or brass)[6].

  • Controlled Transfer: Uncap the reagent bottle deep inside the hood (at least 6 inches from the sash). Transfer the required mass into a pre-tared, static-free vessel. Crucial: Keep the transfer distance between the bottle and the boat as short as possible to minimize the drop height and subsequent aerosolization.

  • Decontamination & Sealing: Once weighed, seal the primary container immediately. Wipe down the exterior of the reagent bottle and the balance pan with a lint-free wipe dampened with 70% isopropanol. This solubilizes and removes any lipophilic pyrazole residue before the equipment is handled by others.

Emergency Logistics: Spill Response & Waste Disposal Plan

A spill of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole must be treated as a toxic particulate hazard. Never dry sweep an organic powder. Dry sweeping mechanically aerosolizes the chemical, transforming a localized surface contamination into a room-wide inhalation hazard[7].

Step-by-Step Spill Response Protocol:

  • Isolation & Assessment: Immediately halt work. If the spill exceeds 1 cubic foot or is highly aerosolized, evacuate the immediate area, restrict access, and notify Environmental Health and Safety (EHS)[8].

  • Dust Suppression (Wetting): Don appropriate PPE (including a respirator if outside the hood). Gently dampen a spill pad with water or a 2% v/v aqueous acetone solution. Carefully lay the dampened pad over the spilled powder to suppress dust generation and stabilize the solid[7].

  • Non-Sparking Collection: Using a non-sparking dustpan and brush, carefully scoop the dampened material[6]. Place the collected waste, along with all contaminated spill pads, into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).

  • Chemical Decontamination: Wash the spill site thoroughly with soap and water to remove bulk material, followed by a solvent wipe (ethanol or isopropanol) to dissolve any remaining lipophilic residue.

  • Disposal Routing: Label the container explicitly as "Toxic Organic Solid Waste (Pyrazole Derivative)." Route to a licensed disposal facility for high-temperature incineration. The incinerator must be equipped with an afterburner and scrubber, as the combustion of nitrogen-rich pyrazoles generates toxic NOx gases[5][9].

Process Visualization

The following diagram maps the parallel logical workflows for routine handling versus emergency spill response, emphasizing the critical decision nodes.

G cluster_routine Routine Handling Workflow cluster_spill Spill Response Protocol Start 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole Operational Protocol PPE 1. PPE Verification (Nitrile, Goggles, Coat) Start->PPE Spill Solid Spill Detected Start->Spill Hood 2. Engineering Controls (Fume Hood >80 FPM) PPE->Hood Weigh 3. Static-Free Transfer (Grounded Spatula) Hood->Weigh Store 4. Inert Storage (Cool, Dry, Sealed) Weigh->Store Isolate 1. Isolate & Evacuate (If > 1 cubic foot) Spill->Isolate Dampen 2. Dust Suppression (Dampen with Water/Solvent) Isolate->Dampen Collect 3. Non-Sparking Collection (Sweep to HazMat Bag) Dampen->Collect Dispose 4. Incineration Disposal (EPA/RCRA Compliant) Collect->Dispose

Figure 1: Routine handling and emergency spill response workflows for the pyrazole derivative.

References

  • Samex Environmental. "Class 4.1 Flammable Solids Examples and How To Dispose". Samex Environmental. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers". U.S. Department of Labor. Available at: [Link]

  • The Ohio State University. "Office of Environmental Health and Safety - Spill Containment and Clean-up Procedure". OSU Chemistry. Available at: [Link]

  • Texas Commission on Environmental Quality (TCEQ). "Guidelines for the Classification and Coding of Industrial and Hazardous Wastes". Texas.gov. Available at: [Link]

  • University of Tennessee Health Science Center (UTHSC). "Guidelines for the Safe Handling of Picric Acid and Solid Organic Chemicals". UTHSC Office of Research Safety Affairs. Available at: [Link]

Sources

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